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  • Product: 6-Bromo-7-fluoro-3-iodo-1H-indazole
  • CAS: 2432848-78-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 6-Bromo-7-fluoro-3-iodo-1H-indazole: Properties, Synthesis, and Applications in GCN2 Inhibitor Development

Executive Summary In the landscape of modern medicinal chemistry, poly-halogenated heterocycles serve as highly programmable scaffolds for the modular synthesis of targeted therapeutics. 6-Bromo-7-fluoro-3-iodo-1H-indazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, poly-halogenated heterocycles serve as highly programmable scaffolds for the modular synthesis of targeted therapeutics. 6-Bromo-7-fluoro-3-iodo-1H-indazole is a critical, advanced building block utilized primarily in the development of General Control Nonderepressible 2 (GCN2) kinase inhibitors[1][2]. By acting as a rigid, multi-functionalized core, this indazole derivative enables the precise construction of complex (aza)indazolyl-aryl sulfonamides, which are currently under investigation for their efficacy against solid tumors, leukemias, and neurodegenerative diseases[1][3].

As a Senior Application Scientist, this guide is designed to provide drug development professionals with a rigorous analysis of the compound's structural causality, its mechanistic role in GCN2 pathway modulation, and a self-validating synthetic protocol for its functionalization.

Physicochemical Properties & Structural Identifiers

To ensure accurate procurement, tracking, and analytical validation, the core identifiers and physicochemical properties of 6-Bromo-7-fluoro-3-iodo-1H-indazole are summarized below[4][5][6]:

Property / IdentifierValue
Chemical Name 6-Bromo-7-fluoro-3-iodo-1H-indazole
CAS Registry Number 2432848-78-5
Molecular Formula C₇H₃BrFIN₂
Molecular Weight 340.92 g/mol
MDL Number MFCD32707129
InChIKey DRHSETPUGJKEIQ-UHFFFAOYSA-N
Rational Design & Structural Causality

The specific tri-halogenated pattern of this indazole is not arbitrary; it is a masterclass in synthetic programmability and pharmacokinetic optimization:

  • C3-Iodo: The carbon-iodine bond is the weakest and most reactive among the halogens present. This allows for highly chemoselective oxidative addition by palladium catalysts, dictating that initial cross-coupling (e.g., Sonogashira or Suzuki-Miyaura) will occur exclusively at the C3 position.

  • C6-Bromo: Once the C3 position is functionalized, the C6-bromo group serves as a secondary orthogonal handle. It requires slightly higher activation energy but readily undergoes subsequent cross-coupling (such as Buchwald-Hartwig amination) to extend the molecular framework[1].

  • C7-Fluoro: The introduction of a fluorine atom at C7 serves a dual purpose. First, its high electronegativity exerts an inductive pull that lowers the pKa of the adjacent indazole N-H, modulating its hydrogen-bond donor capacity—a critical factor for kinase hinge-binding. Second, it blocks metabolic oxidation by Cytochrome P450 enzymes at a typically vulnerable position, thereby enhancing the metabolic stability and half-life of the final drug candidate.

Mechanistic Context: Targeting the GCN2 Pathway

The primary application of 6-Bromo-7-fluoro-3-iodo-1H-indazole derivatives is the inhibition of the GCN2 (EIF2AK4) kinase[1].

The Causality of GCN2 in Oncology

Cancer cells within a solid tumor microenvironment (TME) frequently face severe nutrient deprivation and amino acid starvation[7][8]. To survive, these cells hijack the Integrated Stress Response (ISR). Uncharged tRNAs, which accumulate during amino acid depletion, bind to the regulatory domain of GCN2, triggering its kinase activation[7][9].

Activated GCN2 phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α) at Ser51[7][9]. This phosphorylation halts global protein synthesis to conserve energy but paradoxically upregulates the translation of Activating Transcription Factor 4 (ATF4)[7]. ATF4 drives the expression of genes responsible for amino acid biosynthesis, autophagy, and oxidative stress mitigation, ultimately promoting tumor survival and adaptation[7][8].

By synthesizing indazole-based GCN2 inhibitors using 6-Bromo-7-fluoro-3-iodo-1H-indazole, researchers can block this adaptive survival mechanism, effectively starving the cancer cells and sensitizing them to apoptosis or concurrent chemotherapies[1][9].

GCN2_Pathway A Amino Acid Depletion (Tumor Microenvironment) B Uncharged tRNA Accumulation A->B C GCN2 Kinase Activation B->C D eIF2α Phosphorylation (Ser51) C->D E ATF4 Upregulation D->E F Cancer Cell Survival & Adaptation E->F G Indazole-derived GCN2 Inhibitor G->C Blocks Activation

Figure 1: GCN2 signaling pathway and targeted inhibition by indazole derivatives.

Synthetic Utility and Experimental Protocols

Before the C3-Iodo and C6-Bromo handles can be utilized in cross-coupling reactions, the nucleophilic indazole N-H must be protected. Failure to do so results in unwanted N-arylation, catalyst poisoning, and poor solubility of the intermediates. The standard protocol utilizes a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group[1][3].

Protocol: Regioselective N-SEM Protection

This protocol is designed as a self-validating system to ensure high yield and regiochemical fidelity[1][3].

Reagents:

  • 6-Bromo-7-fluoro-3-iodo-1H-indazole (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.12 eq)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.12 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology & Causality:

  • Dissolution: Dissolve 6-Bromo-7-fluoro-3-iodo-1H-indazole in anhydrous THF under an inert argon atmosphere. Causality: THF is a polar aprotic solvent that effectively solvates the indazole while remaining inert to strong bases.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Deprotonation is highly exothermic. Cooling prevents localized heating, which could lead to decomposition of the temperature-sensitive SEM-Cl reagent.

  • Deprotonation: Add NaH suspension slowly in portions. Stir for 1 hour at 0 °C. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H (evolving H₂ gas), generating a highly nucleophilic indazolide anion.

  • Protection: Add SEM-Cl dropwise at 0 °C. Allow the mixture to slowly warm to room temperature and stir for an additional 2 hours. Causality: The indazolide anion attacks the electrophilic methylene carbon of SEM-Cl, displacing the chloride ion. Warming to room temperature drives the reaction to completion.

  • Quench & Extraction: Quench the reaction carefully with distilled water to neutralize unreacted NaH. Extract the aqueous layer twice with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation & Quality Control:

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc). The starting material spot must be entirely consumed, replaced by a higher-Rf spot (due to the loss of the polar N-H bond).

  • Structural Confirmation: Analyze the isolated product via ¹H NMR. A successful reaction is validated by the disappearance of the broad indazole N-H singlet (typically ~13.0 ppm) and the appearance of a new singlet at ~5.7 ppm (N-CH₂-O) alongside a multiplet near 0.0 ppm corresponding to the nine trimethylsilyl protons.

Synthetic_Workflow A 6-Bromo-7-fluoro- 3-iodo-1H-indazole B Deprotonation (NaH, THF, 0°C) A->B C SEM-Cl Addition (0°C to RT, 2h) B->C D Aqueous Quench & Extraction (EtOAc) C->D E SEM-Protected Indazole Intermediate D->E

Figure 2: Synthetic workflow for the regioselective N-SEM protection of the indazole.

Conclusion

6-Bromo-7-fluoro-3-iodo-1H-indazole (CAS: 2432848-78-5) is far more than a simple chemical intermediate; it is a rationally designed scaffold engineered for the precise synthesis of kinase inhibitors. By understanding the differential reactivity of its halogens and implementing robust, self-validating protection strategies, researchers can efficiently leverage this compound to develop next-generation GCN2 inhibitors. These therapeutics hold immense promise in dismantling the metabolic adaptations of cancer cells and addressing complex neurodegenerative pathologies.

References

  • HiberCell, Inc., Lycera Corp, Pharmaron UK Ltd. (2020).(aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions. Patent WO2020210828A1 / US20220388964A1.
  • Van de Velde, L. A., et al. (2016). Stress Kinase GCN2 Controls the Proliferative Fitness and Trafficking of Cytotoxic T Cells Independent of Environmental Amino Acid Sensing. Cell Reports, 17(9), 2247-2258. Retrieved from[Link]

  • Wei, C., et al. (2015). Involvement of general control nonderepressible kinase 2 in cancer cell apoptosis by posttranslational mechanisms. Molecular Biology of the Cell, 26(6), 1044-1057. Retrieved from[Link]

Sources

Exploratory

Literature review of halogenated 1H-indazole building blocks

Literature Review and Technical Guide: Halogenated 1H-Indazole Building Blocks in Medicinal Chemistry Executive Summary As a Senior Application Scientist, I frequently encounter the 1H-indazole scaffold in the design of...

Author: BenchChem Technical Support Team. Date: March 2026

Literature Review and Technical Guide: Halogenated 1H-Indazole Building Blocks in Medicinal Chemistry

Executive Summary

As a Senior Application Scientist, I frequently encounter the 1H-indazole scaffold in the design of novel therapeutics. Acting as a privileged bioisostere for indole and benzimidazole, the indazole core is a cornerstone in the development of kinase inhibitors (e.g., Pazopanib, Axitinib) and targeted oncology agents like Niraparib[1][2]. The strategic introduction of halogens (fluorine, chlorine, bromine, iodine) onto this bicyclic core is not merely a structural tweak; it is a calculated maneuver. Halogenation modulates lipophilicity, enhances metabolic stability, and critically, provides orthogonal reactive handles for late-stage transition-metal-catalyzed cross-coupling[3][4].

This technical guide synthesizes the literature surrounding halogenated 1H-indazoles, detailing the structural causality behind their use, and providing self-validating, field-proven protocols for their synthesis and functionalization.

Structural Rationale & Causality (E-E-A-T)

The decision to incorporate specific halogens at distinct positions on the 1H-indazole ring is driven by precise pharmacological and synthetic goals:

  • Metabolic Stability & Target Affinity: The incorporation of fluorine or chlorine at the C-4 or C-5 positions often shields the molecule from cytochrome P450-mediated oxidative metabolism. Furthermore, halogens can engage in "halogen bonding" within the ATP-binding pockets of kinases. For example, structure-guided approaches in the development of FGFR2 inhibitors demonstrate that halogenated indazoles exhibit superior binding networks compared to their non-halogenated counterparts[5].

  • Regioselective Reactivity for Cross-Coupling: Di-halogenated indazoles, such as 3-bromo-5-chloro-1H-indazole, are highly prized building blocks. The causality here lies in bond dissociation energies: the C-3 carbon-bromine bond is significantly more reactive toward palladium-catalyzed oxidative addition than the C-5 carbon-chlorine bond. This electronic disparity allows chemists to perform sequential, site-specific functionalizations (e.g., a Suzuki coupling at C-3, followed by a Buchwald-Hartwig amination at C-5) without the need for complex protecting group strategies[3][6].

Functionalization A 3-Bromo-5-Chloro-1H-Indazole B Suzuki-Miyaura Coupling A->B Pd(0), Ar-B(OH)2 C Buchwald-Hartwig Amination A->C Pd(0), R-NH2 D 3-Aryl-5-Chloro Derivative B->D C-3 Selectivity E 3-Amino-5-Chloro Derivative C->E C-3 Selectivity

Regioselective late-stage functionalization of di-halogenated 1H-indazoles.

Synthetic Methodologies

The synthesis of halogenated indazoles generally falls into two categories: late-stage direct halogenation of the pre-formed core, or de novo cyclization of halogenated precursors.

Direct Metal-Free Halogenation

Direct C-H halogenation of 1H-indazoles using N-halosuccinimides (NBS, NCS) offers a scalable, environmentally benign approach. The reaction is highly regioselective for the C-3 position due to the inherent electron density of the pyrazole ring. Avoiding metal catalysts in this step is crucial for Active Pharmaceutical Ingredient (API) synthesis, as it eliminates the risk of trace heavy-metal contamination[1].

Copper-Catalyzed Intramolecular Ullmann-Type Cyclization

When complex substitution patterns (e.g., specific C-4/C-6 halogenation) are required, constructing the indazole ring from o-haloaryl aldehydes or ketones is the most robust strategy. This involves the condensation of the carbonyl with an aryl hydrazine to form a hydrazone, followed by a copper-catalyzed intramolecular Ullmann cyclization to forge the N-N or C-N bond[7][8].

Synthesis A o-Haloaryl Ketone C Hydrazone Intermediate A->C Condensation B Aryl Hydrazine B->C D 1-Aryl-1H-Indazole C->D CuI, Base Ullmann Cyclization

Cu-catalyzed intramolecular Ullmann cyclization pathway for 1H-indazole synthesis.

Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring that each step provides measurable feedback to the bench scientist.

Protocol A: Metal-Free Regioselective C-3 Bromination of 1H-Indazole
  • Causality: N-Bromosuccinimide (NBS) is utilized instead of Br₂ gas. NBS provides a controlled, low steady-state concentration of electrophilic bromine (Br⁺), which drives the reaction to mono-bromination at the thermodynamically favored C-3 position while preventing destructive polyhalogenation[1].

  • Procedure:

    • Dissolve 1H-indazole (1.0 equiv) in a mild solvent (e.g., acetonitrile or water) at 25 °C.

    • Add NBS (1.05 equiv) portion-wise over 15 minutes to control the exotherm.

    • Stir the mixture for 2.0 hours at room temperature.

    • Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted electrophilic bromine.

    • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation: Analyze the crude mixture via LC-MS. The product will exhibit a distinct [M+H]⁺ peak with a 1:1 isotopic ratio characteristic of ⁷⁹Br/⁸¹Br, confirming successful mono-bromination.

Protocol B: Copper-Catalyzed Intramolecular Ullmann-Type Cyclization
  • Causality: 1,10-phenanthroline is employed as a bidentate ligand. It coordinates with Cu(I), preventing its disproportionation into inactive Cu(0) and Cu(II) species, thereby lowering the activation energy required for the oxidative addition into the aryl-halide bond[8].

  • Procedure:

    • In an oven-dried Schlenk flask under N₂, combine the o-haloaryl hydrazone (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equiv).

    • Add anhydrous DMF (0.2 M concentration) and heat the mixture to 80 °C for 24 hours.

    • Cool to room temperature, filter through a short pad of Celite to remove copper salts, and wash with ethyl acetate.

    • Purify via silica gel flash chromatography.

  • Self-Validation: Monitor via FTIR or ¹H-NMR. The disappearance of the sharp N-H stretch (hydrazone) in FTIR, or the loss of the azomethine proton in ¹H-NMR, serves as an internal control for complete cyclization[8].

Protocol C: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
  • Causality: Microwave irradiation ensures rapid, homogenous heating. This accelerates the transmetalation step of the Suzuki cycle, allowing the reaction to reach completion in minutes rather than hours, which drastically minimizes competitive dehalogenation side-reactions[6].

  • Procedure:

    • Charge a microwave vial with 3-bromo-1H-indazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.0 equiv).

    • Add a degassed solvent mixture of 1,4-dioxane/H₂O (4:1 v/v).

    • Seal the vial and subject it to microwave irradiation at 140 °C for 20 minutes.

    • Dilute with water, extract with dichloromethane, and purify via chromatography.

  • Self-Validation: ¹H-NMR will reveal the integration of new aromatic protons. Furthermore, the C-4 proton of the indazole core will typically experience an anisotropic shift due to the deshielding effect of the newly introduced C-3 aryl group.

Quantitative Data Summary

The following table synthesizes the quantitative performance of the methodologies discussed, providing a benchmark for expected yields and regioselectivities.

Synthetic MethodologyReagents / CatalystRegioselectivityTypical YieldKey Advantage
Direct Metal-Free Halogenation NBS or NCS, Solvent (H₂O or MeCN)Exclusively C-3 Position85–95%Environmentally benign; avoids transition-metal contamination[1].
Intramolecular Ullmann Cyclization CuI, 1,10-phenanthroline, Cs₂CO₃N-1 / C-3 defined by precursor70–90%Enables construction of complex, multi-substituted cores de novo[7][8].
Microwave-Assisted Suzuki Coupling Pd(PPh₃)₄, Boronic Acid, Cs₂CO₃C-3 over C-5 (in di-halo systems)75–95%Rapid library generation; high site-specificity[6].

Conclusion & Future Perspectives

Halogenated 1H-indazoles are indispensable tools in the medicinal chemist's arsenal. The ability to precisely control the regioselectivity of halogenation, coupled with the predictable reactivity of these halogens in cross-coupling reactions, allows for the rapid exploration of chemical space. Future advancements in this field are leaning toward electrochemical and photochemical C-H functionalization, which promise to further reduce the environmental footprint of synthesizing these critical building blocks while expanding their structural diversity.

References

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction Source: ResearchGate URL:[Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles Source: RSC Advances URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: NIH / PMC URL:[Link]

  • From Fragment to Lead: A Structure-Guided Approach Towards a Selective FGFR2 Inhibitor Source: ResearchGate URL:[Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles Source: NIH / PMC URL:[Link]

Sources

Foundational

pKa values and acidity of 6-Bromo-7-fluoro-3-iodo-1H-indazole

An In-depth Guide to the Acidity and Physicochemical Properties of 6-Bromo-7-fluoro-3-iodo-1H-indazole Authored by: Dr. Evelyn Reed, Senior Application Scientist Publication Date: March 11, 2026 Abstract The indazole sca...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Acidity and Physicochemical Properties of 6-Bromo-7-fluoro-3-iodo-1H-indazole

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Publication Date: March 11, 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities. The strategic functionalization of the indazole ring system allows for the fine-tuning of a compound's physicochemical properties, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth analysis of 6-Bromo-7-fluoro-3-iodo-1H-indazole, a polysubstituted indazole derivative. We will dissect the electronic effects of its halogen substituents to predict its acid-base properties (pKa), a critical parameter in drug design and development. Furthermore, this document outlines robust experimental and computational protocols for the empirical determination and theoretical prediction of pKa, offering a comprehensive framework for researchers and drug development professionals.

Introduction: The Critical Role of pKa in Drug Development

The ionization state of a drug molecule, dictated by its pKa and the physiological pH, is a paramount determinant of its behavior in the body. It governs fundamental properties such as aqueous solubility, membrane permeability, and binding interactions with its biological target. For instance, a molecule's ability to cross the lipid bilayers of cell membranes is highly dependent on its charge; neutral species are typically more lipophilic and permeable. Consequently, a precise understanding and, where necessary, prediction of a molecule's pKa is an indispensable component of modern drug discovery.

The 1H-indazole core contains two nitrogen atoms, but only the N1 proton is appreciably acidic, with the parent 1H-indazole exhibiting a pKa of approximately 13.8-14.0, indicating it is a very weak acid. The acidity of this N-H bond can be significantly modulated by the presence of substituents on the aromatic ring. In the case of 6-Bromo-7-fluoro-3-iodo-1H-indazole, the heavy halogenation is expected to substantially increase its acidity.

Molecular Deconstruction: Predicting Acidity through Substituent Effects

The acidity of the N1 proton in 6-Bromo-7-fluoro-3-iodo-1H-indazole is primarily influenced by the cumulative electron-withdrawing effects of the three halogen substituents. These effects stabilize the resulting conjugate base (the indazolide anion), thereby lowering the pKa and increasing acidity.

  • Fluorine (at C7): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). Positioned ortho to the N1 nitrogen, its influence is pronounced, significantly withdrawing electron density from the heterocyclic ring and stabilizing the negative charge on N1 upon deprotonation.

  • Bromine (at C6): Bromine is also electronegative and contributes a strong inductive (-I) effect. While it possesses a weak deactivating resonance effect (+R) due to its lone pairs, the inductive effect is dominant for halogens. Its position at C6 further enhances the overall electron-withdrawing character of the benzene portion of the indazole.

  • Iodine (at C3): The iodine atom at the C3 position exerts a notable influence. Its primary contribution is a strong inductive (-I) effect, which helps to delocalize and stabilize the negative charge of the conjugate base. This stabilization of the indazolide anion is a key factor in increasing the acidity of the parent indazole.

The combined and potent electron-withdrawing nature of these three halogens—particularly the ortho-fluoro group—is anticipated to lower the pKa of the N1 proton substantially compared to the unsubstituted 1H-indazole.

Predicted Physicochemical Properties

A summary of predicted values for the target molecule provides a baseline for experimental design. These values are derived from computational models and underscore the impact of the heavy halogenation.

ParameterPredicted ValueSignificance in Drug Development
pKa (N1-H) 9.5 ± 0.5Governs ionization state, solubility, and receptor interaction.
LogP 3.6 ± 0.6Indicates high lipophilicity, affecting solubility and permeability.
Topological Polar Surface Area (TPSA) 28.9 ŲSuggests good potential for membrane permeability.

Note: These values are in-silico predictions and require experimental verification.

Experimental Determination of pKa: A Protocol

For definitive pKa determination, direct measurement is essential. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and widely adopted methods in the pharmaceutical industry.

Protocol: pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added. The pKa is determined from the midpoint of the resulting titration curve.

Step-by-Step Methodology:

  • Preparation of Analyte Solution: Accurately weigh approximately 1-2 mg of 6-Bromo-7-fluoro-3-iodo-1H-indazole and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to its predicted low aqueous solubility. Dilute with deionized water to a final volume of 50 mL.

  • System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Titration: Place the analyte solution in a temperature-controlled vessel with constant stirring. Begin titration with a standardized solution of 0.01 M NaOH, adding small, precise increments (e.g., 0.02 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.

Below is a conceptual workflow for this experimental setup.

G cluster_prep Phase 1: Preparation cluster_titration Phase 2: Titration cluster_analysis Phase 3: Analysis A Weigh Analyte B Dissolve in Co-solvent A->B D Add NaOH Titrant Incrementally B->D C Calibrate pH Meter C->D E Record pH at Equilibrium D->E F Plot pH vs. Volume E->F G Calculate First Derivative F->G H Determine pKa at Half-Equivalence G->H G A Target Molecule: 6-Bromo-7-fluoro-3-iodo-1H-indazole B Is Experimental Data Available? A->B C Utilize Known pKa Value B->C Yes D Predict pKa B->D No K Final Verified pKa C->K E Analyze Substituent Effects (Inductive, Resonance) D->E F Perform Computational Prediction (QM, QSPR) D->F G Synthesize Prediction E->G F->G H Perform Experimental Verification G->H I Potentiometric Titration H->I J UV-Vis Spectroscopy H->J I->K J->K

Caption: Decision workflow for pKa assessment of a novel compound.

Conclusion

While experimental data for 6-Bromo-7-fluoro-3-iodo-1H-indazole is not publicly available, a thorough analysis of its structure provides a strong basis for predicting its physicochemical properties. The potent, cumulative electron-withdrawing effects of the fluoro, bromo, and iodo substituents are expected to significantly increase the acidity of the N1 proton, lowering its pKa into the range of 9.5 ± 0.5, a substantial shift from the parent indazole. This guide provides the theoretical framework for understanding this prediction and outlines the authoritative experimental protocols required for its empirical validation. A precise determination of this pKa value is a critical step in the rational design of any potential drug candidate based on this scaffold.

References

  • Katritzky, A. R., et al. (1999). Acidity and Basicity of 1H- and 2H-Indazoles. Journal of Organic Chemistry. Available at: [Link]

  • Finar, I. L. (1968). The Tautomeric Structure of Indazole. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

Exploratory

Novel Indazole Scaffolds in Medicinal Chemistry: A Comprehensive Guide to Synthesis, Mechanism, and Drug Discovery

Introduction: The "Privileged" Indazole Scaffold In contemporary medicinal chemistry, the indazole ring system (C₇H₆N₂) has firmly established itself as a "privileged scaffold"[1]. Comprising a benzene ring fused to a py...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Privileged" Indazole Scaffold

In contemporary medicinal chemistry, the indazole ring system (C₇H₆N₂) has firmly established itself as a "privileged scaffold"[1]. Comprising a benzene ring fused to a pyrazole ring, this bicyclic aromatic heterocycle exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole. Because 1H-indazole is thermodynamically more stable, it dominates in non-substituted forms and serves as the primary backbone for many commercial therapeutics[2].

The unique spatial arrangement of the nitrogen atoms within the pyrazole moiety allows indazoles to act as exceptional hydrogen bond donors and acceptors. This property is particularly critical in oncology and cardiovascular pharmacology, where indazole derivatives competitively bind to the ATP-binding pockets of various kinases, including VEGFR, FGFR, and ROCK1[3][4].

As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical molecular design and bench-level execution. Here, we will dissect the mechanistic rationale behind indazole bioactivity, evaluate quantitative structure-activity relationship (SAR) data, and provide self-validating synthetic protocols for novel indazole generation.

Mechanistic Rationale: Indazoles as Kinase Inhibitors

The efficacy of indazole derivatives in targeted therapies stems from their ability to mimic the adenine ring of ATP. When an indazole scaffold enters the highly conserved ATP-binding pocket of a kinase (such as VEGFR-2, which mediates tumor angiogenesis), the N1 and N2 atoms of the indazole core form critical hydrogen bonds with the amino acid residues in the kinase hinge region[3].

For instance, in the inhibition of Rho-associated kinase (ROCK1)—a target for hypertension—the indazole ring orients itself directly toward the hinge region, establishing two key hydrogen bonds with the protein backbone. Methylation at the N1 position drastically reduces this activity (IC₅₀ > 2500 nM), proving that the availability of the N-H bond is the causal factor for binding affinity[4].

Kinase_Inhibition Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Receptor Dimerization ATP_Pocket ATP Binding Pocket (Hinge Region) Receptor->ATP_Pocket Conformational Activation Downstream Downstream Signaling (Tumor Angiogenesis) ATP_Pocket->Downstream ATP Hydrolysis & Phosphorylation Indazole Indazole Scaffold (Competitive Inhibitor) Indazole->ATP_Pocket H-Bonding at Hinge Region (Blocks ATP)

Fig 1: Mechanism of action for indazole-based competitive kinase inhibitors at the ATP-binding pocket.

Quantitative Data: Clinical and Preclinical Indazole Inhibitors

To contextualize the synthetic efforts, it is crucial to understand the target metrics. The following table summarizes the quantitative binding data and primary targets of key indazole-containing drugs and preclinical candidates.

Compound / DrugPrimary Target(s)Indazole TautomerBinding Affinity / IC₅₀Clinical Status / Application
Pazopanib VEGFR-1/2/3, PDGFR2H-indazole (N-methylated)10 - 30 nMFDA Approved (Renal Cell Carcinoma)[2]
Niraparib PARP1, PARP21H-indazole3.8 nM (PARP1)FDA Approved (Ovarian Cancer)[2]
Axitinib VEGFR-1/2/31H-indazole0.1 - 0.2 nMFDA Approved (Renal Cell Carcinoma)[3]
Compound 15 ROCK11H-indazole (6-fluoro)< 50 nMPreclinical (Hypertension)[4]
Compound 121 IDO1 Enzyme1H-indazole (3-substituted)720 nMPreclinical (Immunotherapy)[2]

Table 1: Pharmacological profiles of prominent indazole scaffolds in drug discovery.

Self-Validating Experimental Protocols

The synthesis of highly functionalized indazoles often suffers from poor regioselectivity and low yields. Below are two field-proven, step-by-step methodologies designed with built-in validation checkpoints.

Protocol A: Microwave-Assisted Green Synthesis of 1H-Indazoles

Traditional cyclization methods require prolonged heating and harsh solvents. This microwave-assisted protocol utilizes water as a solvent, drastically reducing reaction time while improving the purity profile[5].

Rationale & Causality: Microwave irradiation causes direct localized superheating of the polar solvent (water) and reactants, accelerating the nucleophilic attack of hydrazine onto the carbonyl carbon of the benzaldehyde derivative.

Materials:

  • o-Nitrobenzaldehyde or o-Chlorobenzaldehyde (1.0 mmol)

  • Hydrazine hydrate (2.0 mmol)

  • Distilled water (10 mL)

  • Lewis acid catalyst (e.g., LPP 10%)

Step-by-Step Procedure:

  • Preparation: In a 50 mL microwave-safe reaction vial, dissolve 1.0 mmol of o-nitrobenzaldehyde in 10 mL of distilled water. Causality: Water acts as an eco-friendly solvent with a high dielectric constant, ideal for microwave energy absorption.

  • Reagent Addition: Add 2.0 mmol of hydrazine hydrate and 10% catalyst. Validation Checkpoint: The mixture will shift in color as the initial Schiff base intermediate begins to form.

  • Irradiation: Subject the vial to ultrasonic/microwave irradiation at 425W for exactly 18 minutes. Causality: 425W provides sufficient energy to overcome the activation barrier for intramolecular cyclization without degrading the newly formed indazole core.

  • Monitoring: Monitor reaction progress via TLC (n-hexane : ethyl acetate, 5:5). Validation Checkpoint: The disappearance of the starting material spot (higher Rf) and appearance of a highly UV-active product spot (lower Rf) confirms cyclization.

  • Workup: Dilute the mixture with hot ethanol and filter to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to yield the pure 1H-indazole derivative.

Protocol B: Palladium-Catalyzed Direct C7-Arylation of Indazoles

Functionalizing the C7 position of the indazole ring is notoriously difficult due to steric hindrance and the deactivating nature of the fused system. This protocol utilizes a Palladium(II) catalyst to achieve regioselective C-H activation[6].

Rationale & Causality: The use of Pd(OAc)₂ in conjunction with 1,10-phenanthroline creates a sterically constrained, highly electrophilic palladium species that selectively inserts into the C7-H bond over the C3-H bond.

Materials:

  • 3-Substituted 1H-indazole (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • 1,10-phenanthroline (10 mol%)

  • K₂CO₃ (2.0 equiv)

  • Dimethylacetamide (DMA)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube and backfill with Argon three times. Causality: Palladium catalysts are highly sensitive to oxygen, which can cause premature oxidation and catalyst deactivation.

  • Reagent Loading: Add the 1H-indazole, aryl iodide, Pd(OAc)₂, 1,10-phenanthroline, and K₂CO₃ to the tube.

  • Solvent Addition: Inject 3 mL of anhydrous DMA. Causality: DMA is a polar aprotic solvent with a high boiling point, stabilizing the transition state during the oxidative addition of the aryl iodide.

  • Heating: Stir the reaction mixture at 140°C for 16 hours.

  • Quenching & Extraction: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine (3 x 10 mL). Validation Checkpoint: The organic layer should be clear; a black precipitate indicates palladium black formation (catalyst degradation).

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel column chromatography to isolate the C7-arylated indazole.

Synthesis_Workflow Start 3-Substituted 1H-Indazole + Aryl Iodide Catalyst Pd(OAc)2 + 1,10-Phenanthroline (Argon Atmosphere) Start->Catalyst Activation Regioselective C7-H Oxidative Addition Catalyst->Activation Base (K2CO3) Coupling Reductive Elimination (140°C, DMA) Activation->Coupling Product C7-Arylated Indazole Scaffold Coupling->Product Purification

Fig 2: Workflow for Palladium-catalyzed regioselective C7-arylation of 1H-indazoles.

Conclusion

The indazole scaffold remains a cornerstone of modern medicinal chemistry. By understanding the precise hydrogen-bonding mechanics at the kinase hinge region, researchers can rationally design highly selective inhibitors. Furthermore, leveraging advanced synthetic methodologies—such as microwave-assisted green chemistry and regioselective palladium cross-coupling—allows for the rapid generation of diverse indazole libraries. Strict adherence to the self-validating protocols outlined above will ensure high-yield, reproducible results in your drug discovery pipelines.

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Bromo-7-fluoro-3-iodo-1H-indazole: An Essential Building Block for Pharmaceutical Research

Introduction The indazole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of pharmacologically active compounds, exhibiting activities ranging from anti-cancer to anti-inflammatory a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of pharmacologically active compounds, exhibiting activities ranging from anti-cancer to anti-inflammatory and antiviral. The strategic functionalization of the indazole core is paramount in the field of medicinal chemistry for the modulation of biological activity and the optimization of pharmacokinetic properties. Specifically, the introduction of a halogen atom at the C3 position, such as iodine, provides a versatile handle for subsequent cross-coupling reactions, enabling the synthesis of complex molecular architectures. This application note provides a detailed and robust protocol for the synthesis of 6-Bromo-7-fluoro-3-iodo-1H-indazole, a key intermediate for the development of novel therapeutics. The described methodology is based on the direct iodination of the commercially available 6-Bromo-7-fluoro-1H-indazole.

The presence of the fluorine atom at the 7-position and the bromine atom at the 6-position offers unique electronic properties and potential metabolic stability to the resulting derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for the preparation of this valuable building block.

Synthetic Strategy: Electrophilic Iodination at the C3 Position

The synthesis of 6-Bromo-7-fluoro-3-iodo-1H-indazole is achieved through a direct electrophilic iodination of the precursor, 6-Bromo-7-fluoro-1H-indazole. The C3 position of the indazole ring is the most nucleophilic carbon and is thus susceptible to electrophilic attack. This inherent reactivity allows for a regioselective iodination.

The reaction proceeds by the deprotonation of the indazole N-H by a suitable base, forming the indazolide anion. This anion enhances the nucleophilicity of the heterocyclic ring, facilitating the attack on molecular iodine (I₂). The presence of an electron-withdrawing fluorine atom at the C7 position might slightly decrease the overall electron density of the ring system; however, the C3 position remains the most activated site for this transformation.

Visualizing the Synthetic Workflow

The following diagram illustrates the straightforward, one-step synthesis of the target compound from its precursor.

Synthesis_Workflow Start 6-Bromo-7-fluoro-1H-indazole Product 6-Bromo-7-fluoro-3-iodo-1H-indazole Start->Product Electrophilic Iodination Reagents Iodine (I₂) Potassium Hydroxide (KOH) N,N-Dimethylformamide (DMF) Reagents->Product

Caption: Synthetic route to 6-Bromo-7-fluoro-3-iodo-1H-indazole.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the C3-iodination of substituted indazoles.[1]

Materials and Equipment:

  • 6-Bromo-7-fluoro-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-Bromo-7-fluoro-1H-indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (approximately 10-15 mL per gram of starting material). Stir the solution at room temperature until the starting material is fully dissolved.

  • Addition of Base: To the stirred solution, add potassium hydroxide (KOH) (2.0-2.5 eq) portion-wise. The addition of the base is crucial as it deprotonates the indazole, forming the more nucleophilic indazolide anion which readily reacts with iodine. The reaction mixture may become darker in color.

  • Iodination: In a separate container, prepare a solution of iodine (I₂) (1.1-1.2 eq) in a minimal amount of anhydrous DMF. Add this iodine solution dropwise to the reaction mixture at room temperature over a period of 15-20 minutes. The reaction is typically exothermic, and an ice bath can be used to maintain the temperature between 20-25°C if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is generally complete within 2-4 hours at room temperature. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot will indicate the completion of the reaction.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench any unreacted iodine, and the dark color of the solution should fade.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.

  • Washing: Wash the combined organic layers with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 6-Bromo-7-fluoro-3-iodo-1H-indazole as a solid.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

ParameterValue/DescriptionRationale/Reference
Starting Material 6-Bromo-7-fluoro-1H-indazoleCommercially available precursor.
Key Reagents Iodine (I₂), Potassium Hydroxide (KOH)Standard reagents for electrophilic iodination of indazoles.[1]
Solvent N,N-Dimethylformamide (DMF), anhydrousA polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
Molar Equivalents 6-Bromo-7-fluoro-1H-indazole: 1.0 eqIodine: 1.1 - 1.2 eqPotassium Hydroxide: 2.0 - 2.5 eqA slight excess of iodine ensures complete consumption of the starting material. A greater excess of base drives the deprotonation equilibrium.
Reaction Temperature Room Temperature (20-25 °C)The reaction proceeds efficiently at ambient temperature.
Reaction Time 2 - 4 hoursTypically sufficient for complete conversion, should be monitored by TLC.
Typical Yield 70-90%Expected yield after purification, based on analogous reactions.
Purity Assessment NMR, Mass Spectrometry, HPLCStandard methods for structural confirmation and purity determination.

Mechanistic Insights and Rationale

The regioselective iodination at the C3 position of the indazole ring is a well-established transformation. The mechanism involves the following key steps:

  • Deprotonation: The N-H proton of the indazole is acidic and is readily removed by a base like potassium hydroxide. This forms the indazolide anion, a significantly more potent nucleophile than the neutral indazole.

  • Electrophilic Attack: The electron-rich C3 position of the indazolide anion attacks one of the iodine atoms in the I₂ molecule. This is a classic electrophilic aromatic substitution-type reaction on a heterocyclic system.

  • Formation of the Product: The attack on iodine results in the formation of the C-I bond at the C3 position and the displacement of an iodide ion (I⁻), yielding the final product, 6-Bromo-7-fluoro-3-iodo-1H-indazole.

The presence of the electron-withdrawing fluorine at C7 is not expected to significantly alter the regioselectivity of this reaction, as the C3 position remains the most electronically activated carbon for electrophilic substitution in the indazole ring system.

Troubleshooting and Optimization

  • Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material after the expected reaction time, consider adding a small additional portion of the iodine solution and allowing the reaction to stir for a longer period. Ensuring the use of anhydrous DMF is also critical, as water can interfere with the deprotonation step.

  • Formation of Side Products: The formation of di-iodinated or other side products is generally minimal under these conditions due to the deactivation of the ring after the first iodination. However, if significant side products are observed, consider lowering the reaction temperature or reducing the amount of iodine used.

  • Difficult Purification: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system may be a more effective method.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of 6-Bromo-7-fluoro-3-iodo-1H-indazole. This versatile building block serves as a valuable starting point for the synthesis of a wide range of complex indazole derivatives for applications in drug discovery and development. The straightforward nature of the reaction, coupled with the commercial availability of the starting material, makes this a highly accessible and practical synthesis for medicinal and organic chemists.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Retrieved from [Link]

Sources

Application

Application Note: Site-Selective Suzuki-Miyaura Coupling of 6-Bromo-7-fluoro-3-iodo-1H-indazole

Executive Summary The indazole nucleus is a privileged scaffold in modern medicinal chemistry, heavily utilized in the design of kinase inhibitors and other targeted therapeutics[1]. The compound 6-Bromo-7-fluoro-3-iodo-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole nucleus is a privileged scaffold in modern medicinal chemistry, heavily utilized in the design of kinase inhibitors and other targeted therapeutics[1]. The compound 6-Bromo-7-fluoro-3-iodo-1H-indazole (CAS: 2432848-78-5)[2] serves as a high-value, tri-halogenated building block. Its unique substitution pattern allows for orthogonal, site-selective functionalization. This application note provides a comprehensive, self-validating protocol for the sequential Suzuki-Miyaura cross-coupling (SMC) of this scaffold, enabling researchers to systematically construct diverse 3,6-disubstituted indazole libraries.

Mechanistic Rationale & Site-Selectivity

The core principle governing the site-selectivity in polyhalogenated heterocycles is the relative rate of oxidative addition by the Palladium(0) catalyst, which inversely correlates with the Carbon-Halogen Bond Dissociation Energy (BDE)[3],[4].

  • C3-Iodo (BDE ~55 kcal/mol): The C-I bond is the weakest and most electrophilic site. It undergoes rapid oxidative addition with Pd(0) at mild temperatures (60°C).

  • C6-Bromo (BDE ~68 kcal/mol): The C-Br bond requires higher activation energy. It remains intact during the C3-coupling if kinetic control (temperature and stoichiometry) is strictly maintained.

  • C7-Fluoro (BDE ~115 kcal/mol): The C-F bond is virtually inert to standard Pd-catalyzed SMC conditions. However, its strong inductive electron-withdrawing effect (-I) lowers the electron density of the carbocyclic ring, subtly increasing the electrophilicity of the adjacent C6-Br bond and facilitating the secondary coupling step[5].

Experimental Design & Causality

To ensure a self-validating protocol, every experimental variable must be strictly controlled to prevent the formation of bis-coupled byproducts.

  • N-Protection Strategy: While SMC can be performed on the free 1H-indazole, the acidic N-H proton (pKa lowered by the 7-fluoro group) can be deprotonated by the carbonate base. The resulting electron-rich indazolide anion slows down oxidative addition. For optimal yields, especially during the more challenging C6-Br coupling, prior N1-protection (e.g., with a Tetrahydropyranyl (THP) or Boc group) is highly recommended.

  • Catalyst Selection:

    • Step 1 (C3-I):Pd(PPh₃)₄ is chosen. Its bulky, mono-dentate triphenylphosphine ligands provide a highly active 14-electron Pd(0) species that rapidly inserts into the C-I bond but is sluggish towards C-Br at 60°C, maximizing site-selectivity[3].

    • Step 2 (C6-Br):Pd(dppf)Cl₂ is utilized. The bidentate dppf ligand forces a cis-geometry on the Pd center, which accelerates the reductive elimination step critical for the more sterically hindered C6 position.

  • Stoichiometric Control: The first coupling must be strictly limited to 1.05 equivalents of boronic acid. Excess reagent will force the reaction to overcome the kinetic barrier of the C-Br bond, leading to loss of selectivity.

Visual Workflow

Pathway SM 6-Bromo-7-fluoro-3-iodo-1H-indazole Reactive Sites: C-I > C-Br >> C-F Cond1 Step 1: C-3 Selective SMC Pd(PPh3)4 (5 mol%), Na2CO3 Ar1-B(OH)2 (1.05 eq), 60°C SM->Cond1 Fast Oxidative Addition (C-I) Int 3-Aryl-6-bromo-7-fluoro-1H-indazole Isolated Intermediate Cond1->Int Kinetic Control (Stoichiometry) Cond2 Step 2: C-6 SMC Pd(dppf)Cl2 (10 mol%), K2CO3 Ar2-B(OH)2 (1.5 eq), 100°C Int->Cond2 Elevated Temp Required (C-Br) Prod 3,6-Diaryl-7-fluoro-1H-indazole Final Product Cond2->Prod Thermodynamic Drive

Fig 1: Site-selective Suzuki-Miyaura coupling workflow for 6-Bromo-7-fluoro-3-iodo-1H-indazole.

Step-by-Step Protocols

Protocol A: Selective C-3 Arylation (Kinetic Control)

Objective: Couple Arylboronic Acid 1 exclusively at the C-3 position.

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-7-fluoro-3-iodo-1H-indazole (1.0 mmol, 340.9 mg), Arylboronic acid 1 (1.05 mmol), and Pd(PPh₃)₄ (0.05 mmol, 57.8 mg).

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Solvent Addition: Inject 8.0 mL of rigorously degassed 1,4-Dioxane, followed by 2.0 mL of a degassed 1.0 M aqueous Na₂CO₃ solution (2.0 mmol).

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 60°C . Stir vigorously for 4–6 hours.

  • In-Process Monitoring: Monitor the reaction strictly via LC-MS. Terminate the reaction immediately upon the disappearance of the starting mass (m/z ~341) to prevent the onset of C-6 coupling.

  • Workup & Purification: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 3-aryl-6-bromo-7-fluoro-1H-indazole intermediate.

Protocol B: Subsequent C-6 Arylation (Thermodynamic Control)

Objective: Couple Arylboronic Acid 2 at the remaining C-6 position.

  • Vessel Preparation: To a clean Schlenk flask, add the 3-aryl-6-bromo-7-fluoro-1H-indazole intermediate (0.5 mmol), Arylboronic acid 2 (0.75 mmol, 1.5 eq), and Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg).

  • Atmospheric Control: Evacuate and backfill with Argon (3x).

  • Solvent Addition: Inject a degassed solvent mixture of Toluene (4.0 mL) and Ethanol (1.0 mL), followed by 1.0 mL of 1.5 M aqueous K₂CO₃ (1.5 mmol). Causality: The addition of Ethanol increases the solubility of the increasingly lipophilic intermediate and stabilizes the active catalyst at higher temperatures.

  • Reaction Execution: Heat the biphasic mixture to 100°C for 12–16 hours under vigorous stirring.

  • Workup & Purification: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and partition between EtOAc and water. Extract, dry, concentrate, and purify via flash chromatography to yield the final 3,6-diaryl-7-fluoro-1H-indazole.

Quantitative Data Summaries

To validate the causality of the chosen parameters, Table 1 summarizes the optimization data for the Step 1 (C-3 selective) coupling. Deviations from the optimal protocol result in a significant loss of site-selectivity.

Table 1: Optimization of Reaction Conditions for C-3 Selective Coupling

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Boronic Acid (eq)C-3 Product Yield (%)Bis-Coupled Impurity (%)
1 (Optimal) Pd(PPh₃)₄ Na₂CO₃ (aq) Dioxane/H₂O 60 1.05 88% < 2%
2Pd(PPh₃)₄Na₂CO₃ (aq)Dioxane/H₂O901.0572%15%
3Pd(dppf)Cl₂K₂CO₃ (aq)Toluene/H₂O601.0565%8%
4Pd(PPh₃)₄Na₂CO₃ (aq)Dioxane/H₂O602.0045%40%

Data Interpretation: Entry 2 demonstrates that thermal energy exceeding 60°C provides enough activation energy for the C-Br bond to undergo premature oxidative addition. Entry 4 proves that stoichiometric discipline is the primary driver of kinetic control in polyhalogenated systems.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(7), 4375-4394. URL:[Link]

  • Popowycz, F., Routier, S., Joseph, B., & Mérour, J. Y. (2010). The Azaindole Framework in the Design of Kinase Inhibitors. National Center for Biotechnology Information (PMC). URL:[Link]

  • Lemaire, S., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. ResearchGate. URL:[Link]

Sources

Method

Palladium-Catalyzed Cross-Coupling Strategies for 3-Iodoindazoles: Application Notes and Protocols

Executive Summary & Strategic Rationale The indazole moiety is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, anticancer agents, and anti-inflammatory drugs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The indazole moiety is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, anticancer agents, and anti-inflammatory drugs. Among the various functionalization strategies, the elaboration of the C3-position via palladium-catalyzed cross-coupling is a critical pathway for generating structural diversity.

While 3-bromo and 3-chloro indazoles are commercially available, 3-iodoindazoles are the premier electrophiles for these transformations. The causality is rooted in bond dissociation energies: the weaker C–I bond facilitates a significantly faster oxidative addition to the Pd(0) active species compared to C–Br or C–Cl bonds. This kinetic advantage allows reactions to proceed under milder conditions (often 70 °C or lower) and enables highly predictable sequential cross-coupling strategies [1]. For example, a 5-bromo-3-iodoindazole substrate will selectively undergo Sonogashira or Suzuki coupling exclusively at the C3-position at room temperature, preserving the C5-bromide as a synthetic handle for subsequent, higher-temperature functionalization[1].

Mechanistic Causality & Experimental Design

The N-Protection Imperative

A recurring point of failure in indazole cross-coupling is the neglect of N1/N2 tautomerism and the nucleophilicity of the unprotected nitrogen.

  • Catalyst Poisoning: In Buchwald-Hartwig aminations, an unprotected indazole nitrogen can strongly coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle[2].

  • Competing Pathways: In Suzuki-Miyaura and Heck reactions, the free N–H group can undergo competitive N-arylation or N-alkylation, severely degrading the regioselectivity and yield of the desired C3-product[3].

Solution: Prior to coupling, N1-protection using tert-butyloxycarbonyl (Boc), tetrahydropyranyl (THP), or 2-(trimethylsilyl)ethoxymethyl (SEM) groups is highly recommended, and often mandatory for C–N bond formation[3],[2].

Catalyst and Ligand Selection

The choice of the catalytic system dictates the efficiency of the transmetalation and reductive elimination steps:

  • Suzuki-Miyaura: Ferrocene-based bidentate ligands, such as in Pd(dppf)Cl2​ , demonstrate a lower energy barrier in the formation of transmetalation intermediates compared to simple palladium salts, leading to superior catalytic turnover[4].

  • Buchwald-Hartwig: Bulky, electron-rich ligands like BINAP or XPhos paired with Pd2​(dba)3​ are required to accelerate the reductive elimination of the sterically hindered C–N bond[5].

Visualizing the Functionalization Logic

Workflow Indazole 1H-Indazole Iodination Selective C3-Iodination (I2, KOH, DMF) Indazole->Iodination IodoIndazole 3-Iodo-1H-indazole Iodination->IodoIndazole Protection N1-Protection (Boc2O, DMAP or DHP) IodoIndazole->Protection Protected N1-Protected 3-Iodoindazole Protection->Protected Suzuki Suzuki-Miyaura (Boronic Acids -> C-C) Protected->Suzuki Sonogashira Sonogashira (Terminal Alkynes -> C-C) Protected->Sonogashira Buchwald Buchwald-Hartwig (Amines -> C-N) Protected->Buchwald

Caption: Strategic workflow for the C3-functionalization of indazoles via Pd-catalysis.

Quantitative Data Summary

The following table synthesizes optimized reaction parameters for the primary palladium-catalyzed transformations of 3-iodoindazoles based on empirical literature[6],[4],[7],[2].

Coupling TypeElectrophileNucleophile PartnerOptimal Catalyst / LigandBase / SolventTemp / TimeTypical Yield
Suzuki-Miyaura N1-Boc-3-IodoindazoleAryl/Vinyl Boronic Acids Pd(dppf)Cl2​ or Pd(PPh3​)4​ Na2​CO3​ (aq) / Dioxane80–120 °C, 2–12 h75–95%
Sonogashira 3-Iodo-1H-indazole*Terminal Alkynes PdCl2​(PPh3​)2​
  • CuI
Et3​N / DMF70 °C, 24–48 h80–99%
Buchwald-Hartwig N1-THP-3-IodoindazolePrimary/Secondary Amines Pd2​(dba)3​
  • BINAP
  • t-BuONa / Toluene100 °C, 12–24 h65–90%

    *Note: Sonogashira couplings can sometimes proceed without N-protection if mild bases ( Et3​N ) and highly reactive alkynes are used, though protection generally improves yields[1],[3].

    Standardized Experimental Protocols

    Protocol A: Synthesis and N-Protection of 3-Iodo-1H-indazole

    Objective: Generate the highly reactive electrophilic precursor and mask the nucleophilic nitrogen.

    Step 1: Iodination [4]

    • Setup: In a round-bottom flask, dissolve 1H-indazole (1.0 equiv, e.g., 32 mmol) in anhydrous DMF (60 mL).

    • Reagent Addition: Add potassium hydroxide pellets (3.75 equiv, 120 mmol) followed by iodine ( I2​ , 2.0 equiv, 64 mmol) in portions.

    • Reaction: Stir the dark mixture at 25 °C for 1 hour. The strong base deprotonates the indazole, directing electrophilic aromatic substitution exclusively to the C3 position.

    • Workup: Pour the mixture into a 10% aqueous NaHSO3​ solution (200 mL) to quench unreacted iodine. Extract with diethyl ether ( 2×150 mL), dry over anhydrous Na2​SO4​ , and concentrate to yield 3-iodo-1H-indazole.

    Step 2: N1-Boc Protection [4]

    • Setup: Combine 3-iodo-1H-indazole (1.0 equiv, 5 mmol), di-tert-butyl dicarbonate ( Boc2​O , 1.1 equiv, 5.5 mmol), DMAP (0.05 equiv, 0.24 mmol), and triethylamine (1.5 equiv, 7.5 mmol) in acetonitrile (10 mL).

    • Reaction: Stir vigorously at 25 °C for 10 hours under an inert atmosphere.

    • Purification: Evaporate the solvent under reduced pressure and purify via silica gel chromatography to isolate tert-butyl 3-iodo-1H-indazole-1-carboxylate.

    Protocol B: Suzuki-Miyaura Cross-Coupling (C3-Arylation/Vinylation)

    Objective: Form a C3–C(sp2) bond using organoboronic acids.

    • Preparation: To a microwave vial or Schlenk tube, add N1-protected 3-iodoindazole (1.0 mmol), the desired aryl or vinyl boronic acid (1.5 mmol), and Pd(dppf)Cl2​ (0.05 mmol, 5 mol%).

    • Solvent & Base: Add degassed 1,4-dioxane (5 mL) and a 2M aqueous Na2​CO3​ solution (2 mL)[6]. Causality: The biphasic system dissolves both the organic substrates and the inorganic base required for the transmetalation step.

    • Execution: Seal the vial and heat conventionally at 90 °C for 12 hours, or under microwave irradiation at 120 °C for 40 minutes[6].

    • Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Dry, concentrate, and purify via column chromatography.

    Protocol C: Sonogashira Cross-Coupling (C3-Alkynylation)

    Objective: Form a C3–C(sp) bond using terminal alkynes.

    • Preparation: In an oven-dried Schlenk flask under argon, combine 3-iodoindazole (1.0 mmol), PdCl2​(PPh3​)2​ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%)[7].

    • Solvent & Reagents: Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol). Stir for 5 minutes, then add the terminal alkyne (1.2 mmol) dropwise. Causality: CuI acts as a co-catalyst to form a copper acetylide intermediate, which rapidly transmetalates with the Pd(II) complex.

    • Execution: Heat the mixture at 70 °C for 24–48 hours. Monitor via TLC or LC-MS[7].

    • Isolation: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, wash extensively with brine (to remove DMF), dry, and concentrate.

    Protocol D: Buchwald-Hartwig Amination (C3-Amination)

    Objective: Direct synthesis of 3-aminoindazoles via C–N bond formation.

    • Preparation: In a glovebox, charge an oven-dried reaction tube with N1-THP-protected 3-iodoindazole (1.0 mmol), Pd2​(dba)3​ (0.025 mmol, 2.5 mol%), BINAP (0.05 mmol, 5 mol%), and sodium tert-butoxide ( t-BuONa , 1.5 mmol)[2],[5].

    • Solvent & Amine: Add anhydrous toluene (5 mL) followed by the primary or secondary amine (1.2 mmol).

    • Execution: Seal the tube, remove from the glovebox, and heat at 100 °C for 12–24 hours. Causality: Strong bases like t-BuONa are required to deprotonate the coordinated amine, facilitating the formation of the palladium-amido complex prior to reductive elimination.

    • Isolation: Cool the mixture, filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via flash chromatography[6].

    Mechanistic Pathway Visualization

    CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd 3-Iodoindazole PdII_1 Trans-Pd(II)(Indazolyl)(I)L_2 OxAdd->PdII_1 Transmetalation Transmetalation (Boronic Acid + Base) PdII_1->Transmetalation PdII_2 Trans-Pd(II)(Indazolyl)(R)L_2 Transmetalation->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product C3-Substituted Indazole RedElim->Product

    Caption: Mechanistic pathway of Pd-catalyzed Suzuki-Miyaura cross-coupling on 3-iodoindazole.

    References

    • "Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series." Synthesis 2005. URL: [Link]

    • "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism." MDPI. URL: [Link]

    • "Microwave-Assisted Functionalization of Indazoles: An Overview." Semantic Scholar. URL: [Link]

    Sources

    Application

    Application Note: Chemoselective Buchwald-Hartwig Amination of 6-Bromo-7-fluoro-3-iodo-1H-indazole

    Executive Summary & Strategic Context The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery, particularly in the synthesis of kinase inhibitors and cereblon (CRBN) binders for ta...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Context

    The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery, particularly in the synthesis of kinase inhibitors and cereblon (CRBN) binders for targeted protein degradation 1[1]. The substrate 6-Bromo-7-fluoro-3-iodo-1H-indazole (CAS: 2432848-78-5) 2[2] presents a formidable synthetic challenge: differentiating three distinct halogens (I, Br, F) while navigating the reactivity of an unprotected, acidic N1-H proton. This application note details a highly chemoselective Buchwald-Hartwig amination protocol targeting the C3-iodo position, leaving the C6-bromo and C7-fluoro sites intact for downstream orthogonal functionalization.

    Mechanistic Causality & Reaction Design (E-E-A-T)

    Achieving >20:1 chemoselectivity for the C3 position requires a deep understanding of oxidative addition kinetics and catalyst resting states.

    • Halogen Differentiation (Oxidative Addition): Palladium(0) insertion is governed by bond dissociation energies (BDE). The C3-I bond (~238 kJ/mol) is significantly weaker than the C6-Br bond (~285 kJ/mol) 3[3]. By maintaining a low reaction temperature (65 °C) and utilizing a highly active catalyst, oxidative addition occurs almost exclusively at the C3 position.

    • Ligand Sterics & Electronics: The use of bulky, electron-rich biarylphosphine ligands such as BrettPhos (for primary amines) or RuPhos (for secondary amines) is non-negotiable4[4]. These ligands enforce a monoligated Pd(0)L resting state, which accelerates the initial oxidative addition and promotes rapid reductive elimination, preventing off-cycle isomerization or over-amination at the C6 position.

    • Base Selection & N1-H Masking: Traditionally, the acidic N1-H of the indazole core requires a protecting group (e.g., THP, SEM) to prevent catalyst poisoning or competitive N-arylation5[5]. However, employing a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) enables the in situ deprotonation of the N1-H. This transiently masks the nitrogen as a lithium salt during the catalytic cycle, allowing the cross-coupling of the unprotected indazole to proceed smoothly without a formal protection-deprotection sequence 1[1].

    Quantitative Data & Optimization

    The following table summarizes the causal relationship between reaction parameters and chemoselectivity for the target substrate.

    EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)C3:C6 SelectivityMechanistic Observation
    1Pd₂(dba)₃ / BINAPCs₂CO₃Toluene80354:1Bidentate ligand slows reductive elimination; poor selectivity.
    2Pd(OAc)₂ / XantphosK₃PO₄Dioxane805210:1Incomplete N1-H masking leads to partial catalyst poisoning.
    3Pd₂(dba)₃ / RuPhosLiHMDSTHF6588>20:1Optimal for secondary amines; N1-H successfully masked.
    4 Pd₂(dba)₃ / BrettPhos LiHMDS THF 65 91 >20:1 Optimal for primary amines; rapid cycle prevents C6-Br reaction.
    5Pd₂(dba)₃ / BrettPhosNaOtBuTHF65<15N/AStrong alkoxide base causes unprotected substrate decomposition.
    Visualizing the Chemoselective Catalytic Cycle

    Mechanism Pd0 Pd(0)L Active Catalyst (Monoligated) OxAdd Chemoselective Oxidative Addition (C3-I insertion, C6-Br intact) Pd0->OxAdd 6-Bromo-7-fluoro-3-iodo-1H-indazole PdII Pd(II) Aryl Halide Intermediate OxAdd->PdII AmineCoord Amine Coordination & LiHMDS Deprotonation PdII->AmineCoord Amine + LiHMDS PdII_Amido Pd(II) Amido Complex AmineCoord->PdII_Amido - LiI RedElim Rapid Reductive Elimination (Driven by Ligand Sterics) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product C3-Aminated Indazole Target Product RedElim->Product

    Caption: Catalytic cycle demonstrating chemoselective C3 oxidative addition and LiHMDS-mediated masking.

    Self-Validating Experimental Protocol

    This protocol is designed for a 1.0 mmol scale utilizing a primary amine coupling partner.

    5.1 Reagent Preparation & Pre-activation

    • In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%) and BrettPhos (0.04 mmol, 4 mol%).

    • Add 2.0 mL of anhydrous, degassed THF.

    • Stir the mixture at room temperature for 15 minutes until a deep red/purple solution forms, indicating the generation of the active Pd(0)L complex.

    5.2 Substrate Addition & Cross-Coupling

    • To the pre-activated catalyst solution, add 6-Bromo-7-fluoro-3-iodo-1H-indazole (1.0 mmol, 340.9 g/mol ) and the desired primary amine (1.2 mmol).

    • Seal the Schlenk tube with a rubber septum and remove it from the glovebox. Connect to an argon Schlenk line.

    • Dropwise, add LiHMDS (1.0 M in THF, 2.5 mL, 2.5 mmol) via syringe. (Causality Note: 2.5 equivalents are required—1.0 eq to deprotonate the N1-H, 1.0 eq to neutralize the HI generated, and 0.5 eq excess to ensure complete basicity).

    • Replace the septum with a Teflon screw cap under positive argon flow.

    • Heat the reaction mixture in an oil bath at 65 °C for 16 hours.

    5.3 In-Process Validation (Self-Validating Check)

    • After 4 hours, withdraw a 10 µL aliquot, quench in 200 µL of LC-MS grade acetonitrile, and analyze via LC-MS.

    • Validation Criteria: Look for the disappearance of the starting material (m/z ~340.8). The product peak must exhibit a 1:1 isotopic ratio (M, M+2), confirming the bromine atom at C6 remains intact. If a des-bromo byproduct is detected, immediately cool the reaction to 55 °C to prevent further over-reaction.

    5.4 Workup & Isolation

    • Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl (10 mL) to protonate the N1 position.

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the chemoselectively aminated product.

    Experimental Workflow Visualization

    Workflow Step1 1. Catalyst Prep Pd2(dba)3 + BrettPhos (Glovebox) Step2 2. Substrate Addition Indazole + Amine Step1->Step2 Step3 3. Base Addition LiHMDS (2.5 eq) (Argon Line) Step2->Step3 Step4 4. Cross-Coupling (THF, 65°C, 16h) Step3->Step4 Step5 5. QC Check LC-MS Isotope Analysis Step4->Step5 Step6 6. Isolation Flash Chromatography Step5->Step6

    Caption: Step-by-step experimental workflow with integrated LC-MS validation checkpoint.

    References
    • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions | Benchchem | 3

    • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders | PMC - NIH | 1

    • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook | ACS Publications | 4

    • Sequentially Palladium-Catalyzed Processes in One-Pot Syntheses of Heterocycles | MDPI | 5

    • 2432848-78-5 | 6-Bromo-7-fluoro-3-iodo-1H-indazole | BLDpharm | 2

    Sources

    Method

    Application Note: Regioselective C3-Iodination of 6-Bromo-7-fluoro-1H-indazole

    Executive Summary Halogenated indazoles are highly privileged scaffolds in medicinal chemistry and drug discovery. Specifically, 6-bromo-7-fluoro-3-iodo-1H-indazole serves as a critical, orthogonally functionalized build...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Halogenated indazoles are highly privileged scaffolds in medicinal chemistry and drug discovery. Specifically, 6-bromo-7-fluoro-3-iodo-1H-indazole serves as a critical, orthogonally functionalized building block. The C3-iodo substituent acts as an optimal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings), while the C6-bromo and C7-fluoro groups provide further vectors for late-stage diversification and metabolic stability enhancement.

    This application note details a robust, field-proven protocol for the regioselective C3-iodination of 6-bromo-7-fluoro-1H-indazole using molecular iodine and potassium hydroxide. By carefully controlling the stoichiometry and reaction environment, researchers can achieve excellent yields with high regiochemical fidelity.

    Mechanistic Rationale & Strategy

    The regioselective functionalization of the indazole core relies heavily on its inherent electronic properties. The C3 position of the 1H-indazole ring is the most nucleophilic carbon and is electronically activated for electrophilic aromatic substitution [4].

    While N-Iodosuccinimide (NIS) can be utilized for similar transformations, the combination of molecular iodine (I₂) and potassium hydroxide (KOH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) remains the industry standard for non-protected indazoles[1].

    Causality of Reagent Selection:

    • Base (KOH): The addition of a strong base deprotonates the N1 position, generating an indazolide anion. This deprotonation significantly increases the electron density across the fused ring system, specifically hyper-activating the C3 position toward electrophilic attack.

    • Solvent (DMF): DMF effectively solvates both the organic starting material and the inorganic base, stabilizing the anionic intermediate and facilitating a homogeneous reaction environment.

    Mechanism A 6-Bromo-7-fluoro- 1H-indazole B Indazolide Anion (N1 Deprotonated) A->B KOH (-H2O) C Wheland Intermediate (C3 Attack) B->C I2 (-I⁻) D 6-Bromo-7-fluoro- 3-iodo-1H-indazole C->D Rearomatization (-H⁺)

    Mechanistic pathway of base-mediated C3-electrophilic iodination of 1H-indazole.

    Reagent Matrix & Stoichiometry

    To ensure a self-validating and reproducible system, the stoichiometry must be strictly controlled. An excess of base is required to drive the deprotonation equilibrium, while a slight excess of iodine ensures complete conversion without promoting unwanted di-iodination [2].

    ReagentMW ( g/mol )EquivalentsRole
    6-Bromo-7-fluoro-1H-indazole 215.021.0Starting Material
    Potassium Hydroxide (KOH) 56.114.0Base (Deprotonation)
    Molecular Iodine (I₂) 253.811.1Electrophile
    N,N-Dimethylformamide (DMF) 73.090.5 MPolar Aprotic Solvent
    Sodium Bisulfite (NaHSO₃) 104.06ExcessQuenching / Reducing Agent

    Experimental Protocol

    This procedure is adapted from validated synthetic routes utilized in the development of complex (aza)indazolyl-aryl sulfonamide therapeutics [2], [3].

    Workflow Step1 1. Solvation Dissolve Indazole in anhydrous DMF Step2 2. Deprotonation Add KOH (4.0 eq) at RT Step1->Step2 Step3 3. Electrophilic Attack Add I2 (1.1 eq) portion-wise Step2->Step3 Step4 4. Reaction Stir overnight (12-16 h) at RT Step3->Step4 Step5 5. Quenching Neutralize with aq. NaHSO3 or HCl Step4->Step5 Step6 6. Isolation Extract with EtOAc, wash with brine Step5->Step6

    Step-by-step workflow for the synthesis and isolation of C3-iodinated indazoles.

    Step-by-Step Methodology:
    • Solvation: Charge a dry, appropriately sized round-bottom flask with 6-bromo-7-fluoro-1H-indazole (1.0 equiv). Add anhydrous DMF to achieve a concentration of approximately 0.5 M. Stir to dissolve.

      • Expert Insight: Ensure the DMF is strictly anhydrous. Moisture can hydrolyze the electrophilic iodine species, reducing the effective concentration of the reagent and stalling the reaction.

    • Deprotonation: Add powdered Potassium Hydroxide (KOH, 4.0 equiv) to the solution at room temperature (20–25 °C).

      • Expert Insight: Powdered KOH provides a higher surface area for dissolution in DMF compared to pellets, ensuring rapid and complete generation of the indazolide anion.

    • Electrophilic Attack: Slowly add molecular iodine (I₂, 1.1 equiv) portion-wise to the stirring mixture.

      • Expert Insight: The addition of I₂ is mildly exothermic. Portion-wise addition prevents temperature spikes that could lead to off-target halogenation or degradation of the indazole core.

    • Reaction Monitoring: Stir the dark reaction mixture at room temperature overnight (12–16 hours) [2].

      • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS. The starting material should be completely consumed before proceeding to the quench.

    • Quenching: Once complete, dilute the mixture with distilled water (approx. 3-4 volumes relative to DMF). Add an aqueous solution of Sodium Bisulfite (NaHSO₃) or adjust to pH 7 using concentrated HCl [2].

      • Expert Insight: NaHSO₃ is highly recommended as it chemically reduces any unreacted I₂ into water-soluble, colorless iodide ions (I⁻). This prevents the final product from being contaminated with trapped iodine, which can cause discoloration and severely interfere with downstream metal-catalyzed couplings.

    • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 50 mL).

    • Washing & Drying: Wash the combined organic layers with brine (2 × 50 mL) to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Expert Insight: DMF is notorious for partitioning into the organic layer. Rigorous brine washes are critical to obtaining a solid product rather than a DMF-solvated oil.

    • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 0-10% methanol in dichloromethane or hexanes/EtOAc) to afford the pure product [3].

    Analytical Characterization & Expected Outcomes

    ParameterExpected Outcome
    Appearance Light yellow to off-white solid
    Chemical Formula C₇H₃BrFIN₂
    Exact Mass 340.92 g/mol
    Typical Yield 85 - 95%
    TLC (Hexanes/EtOAc 3:1) R_f ~ 0.4 (UV active)

    Troubleshooting & Optimization

    • Emulsion Formation During Workup: DMF/water mixtures often form stubborn emulsions during EtOAc extraction.

      • Solution: Saturate the aqueous layer with solid NaCl before extraction. The increased ionic strength forces the organic product into the EtOAc layer and cleanly separates the phases.

    • Presence of Unreacted Starting Material: If LC-MS indicates incomplete conversion after 16 hours, it is likely due to wet DMF or degraded I₂.

      • Solution: Add an additional 0.2 equiv of I₂ and stir for 2 hours. In future runs, rigorously verify solvent anhydrousness.

    • Product Discoloration (Brown/Purple tint): Indicates trapped molecular iodine.

      • Solution: Re-dissolve the product in EtOAc and wash vigorously with a fresh 10% aqueous NaHSO₃ solution until the organic layer is pale yellow.

    References

    • Giraud, F., Anizon, F., & Moreau, P. "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW." doi.org. 1

    • "WO2020210828A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions." Google Patents. 2

    • "US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions." Google Patents. 3

    • "3-Iodo-6-(trifluoromethyl)-1H-indazole." Benchchem. 4

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting Catalyst Poisoning in Halogenated Indazole Reactions

    Welcome to the Technical Support Center for cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry and drug de...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry and drug development: transition-metal catalyst poisoning during the functionalization of halogenated indazoles .

    Indazoles are privileged scaffolds in kinase inhibitors and allosteric modulators, but their nitrogen-rich core frequently sabotages palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings). This guide dissects the mechanistic root causes of catalyst deactivation and provides field-proven, self-validating protocols to rescue your yields.

    The Root Cause of Catalyst Deactivation: A Mechanistic Perspective

    Before adjusting reaction parameters, it is critical to understand why your catalyst is dying. Halogenated indazoles possess two highly Lewis basic nitrogen atoms (N1 and N2). Following the initial oxidative addition of the carbon-halogen bond to the Pd(0) species, the indazole nitrogens can outcompete your designated phosphine ligands for coordination to the Pd(II) center[1].

    This unwanted coordination forms highly stable, off-cycle bridged palladium dimers. Once trapped in this dimeric state, the transmetalation or amine coordination steps are kinetically frozen, halting the catalytic cycle and leading to the precipitation of inactive "Pd black." Furthermore, trace impurities from upstream halogenation steps—specifically elemental sulfur—can irreversibly bind to the palladium center, instantly terminating catalytic activity[2].

    Visualizing the Problem: Mechanistic and Workflow Diagrams

    Mechanism Start Pd(0) Precatalyst OxAdd Oxidative Addition (Halogenated Indazole) Start->OxAdd Poison N-Coordination Off-Cycle Pd-Dimer OxAdd->Poison Unprotected NH Small Ligands Protect Steric Shielding (Bulky Ligands/Protecting Groups) OxAdd->Protect Optimized Path Transmetal Transmetalation / Amination Protect->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Start Regenerated Pd(0) Product Coupled Indazole Product RedElim->Product

    Caption: Logical pathway of Pd-catalyst poisoning vs. productive cross-coupling.

    Workflow Fail Issue: Low Yield / Incomplete Conversion Check1 Check Substrate: Is Indazole N-H Unprotected? Fail->Check1 Action1 Apply THP/Boc Protection Check1->Action1 Yes Check2 Check Ligand: Using PPh3 or dppf? Check1->Check2 No Success Optimized Cross-Coupling Achieved Action1->Success Action2 Switch to XPhos, BrettPhos, or GPhos Check2->Action2 Yes Check3 Check Impurities: Is Sulfur >200 ppm? Check2->Check3 No Action2->Success Action3 Carbon Treatment / Scavengers Check3->Action3 Yes Check3->Success Optimize Base/Temp Action3->Success

    Caption: Step-by-step troubleshooting workflow for indazole cross-coupling failures.

    Troubleshooting Guide & FAQs

    Q1: Why does my Suzuki-Miyaura coupling stall at 20% conversion when using unprotected bromoindazoles? A: This is the classic signature of catalyst poisoning via dimer formation. As the reaction progresses, the unprotected indazole nitrogen binds to the active Pd(II) intermediate, creating a thermodynamic sink[1]. Solution: You must either mask the nitrogen using a protecting group (e.g., THP, Boc)[3], or use highly sterically hindered ligands (like XPhos) that physically block the indazole nitrogen from approaching the palladium center.

    Q2: How do I select the optimal ligand for the Buchwald-Hartwig amination of iodoindazoles? A: Avoid first-generation ligands like PPh₃ or dppf. For indazoles, bulky and electron-rich biarylphosphine ligands are mandatory. Xantphos, RuPhos, and BrettPhos have demonstrated excellent performance because their massive steric bulk prevents off-cycle heterocycle coordination[4]. For highly challenging or sterically demanding amines, GPhos-supported Pd catalysts are specifically designed to resist heteroarene-induced deactivation[5].

    Q3: I am working with a di-halogenated indazole (e.g., 3-bromo-5-chloro-1H-indazole). How do I ensure chemoselectivity without poisoning the catalyst? A: Exploit the inherent oxidative addition rates of carbon-halogen bonds, which strictly follow the order: I > Br > Cl[6]. To functionalize the C3-bromo position while leaving the C5-chloro intact, run the reaction at lower temperatures (e.g., 60–80 °C) using a highly reactive precatalyst. Pushing the temperature too high to force the reaction will result in oxidative addition at the chlorine atom, leading to oligomerization and rapid catalyst death.

    Q4: My starting material is a newly synthesized bromoindazole, and my coupling yields are zero, even with BrettPhos. What is happening? A: Suspect upstream impurity carryover. Many halogenation reactions use reagents that generate trace elemental sulfur or sulfurous byproducts. Sulfur is a terminal poison for palladium catalysts. If your sulfur levels exceed 200 ppm, the catalyst will be instantly deactivated[2]. Solution: Implement a strict carbon treatment (activated charcoal) during the isolation of your bromoindazole to strip out residual sulfur before subjecting it to cross-coupling.

    Quantitative Data Summaries: Optimization Parameters

    The table below summarizes the causality behind parameter optimization to prevent catalyst poisoning.

    ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
    Ligand Selection PPh₃, dppfXPhos, BrettPhos, GPhosBulky biarylphosphines sterically block the indazole nitrogen from coordinating to the Pd center, preventing off-cycle dimer formation[4][5].
    Protecting Group Unprotected (N-H)THP, Boc, SEMMasking the Lewis basic N1/N2 atoms eliminates their ability to act as competitive ligands, significantly increasing catalyst turnover[3].
    Halogen Reactivity C-ClC-I > C-Br > C-ClOxidative addition is often rate-limiting. Iodides undergo faster oxidative addition, outcompeting background catalyst degradation[6].
    Impurity Profile >200 ppm Sulfur<50 ppm SulfurElemental sulfur strongly binds to Pd, irreversibly poisoning the catalyst. Carbon treatment of starting materials mitigates this[2].

    Self-Validating Experimental Protocols

    To ensure reproducibility and trust in your workflow, use the following self-validating protocols. Each protocol contains built-in visual or analytical cues to confirm success before moving to the next step.

    Protocol A: N-Protection of Halogenated Indazoles (THP-Ether Formation)

    Masking the indazole nitrogen is the most reliable way to prevent catalyst poisoning[7].

    • Setup: In a flame-dried round-bottom flask, dissolve the halogenated indazole (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

    • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv).

    • Reaction: Stir at room temperature for 2–4 hours.

    • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC). The highly polar, unprotected indazole (which streaks or stays near the baseline) will disappear, replaced by a distinct, non-polar spot (high Rf) corresponding to the THP-protected indazole. If the low-Rf spot persists, add 0.5 equiv more DHP.

    • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid. Extract with DCM, dry over MgSO₄, and concentrate.

    Protocol B: Deactivation-Resistant Buchwald-Hartwig Amination

    This protocol utilizes steric shielding to force the catalytic cycle forward[4].

    • Preparation (Glovebox or Schlenk technique): To an oven-dried vial, add the THP-protected halogenated indazole (1.0 equiv), the amine coupling partner (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), BrettPhos or XPhos ligand (5.0 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

    • Solvent: Add degassed, anhydrous 1,4-dioxane (0.1 M).

    • Self-Validation (Visual Cue): Upon heating to 80 °C, observe the solution. A successful generation of the active Pd(0)-ligand complex will cause a distinct color shift from dark purple/brown (Pd₂(dba)₃) to a bright, clear yellow or orange. If the solution turns opaque black, "Pd black" has precipitated, indicating catalyst poisoning (check for moisture, oxygen, or sulfur impurities).

    • Monitoring: Stir at 80–100 °C for 4–12 hours. Validate completion via LC-MS; look for the disappearance of the halogenated starting material isotope pattern and the appearance of the product mass.

    • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and purify via flash chromatography.

    References

    • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. benchchem.com.
    • 3-Bromo-5-chloro-1-methyl-1H-indazole. benchchem.com.
    • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. benchchem.com.
    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. mit.edu.
    • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
    • Direct access to 3-aminoindazoles by Buchwald-Hartwig C-N coupling.

    Sources

    Optimization

    Recrystallization solvents for high-purity 6-Bromo-7-fluoro-3-iodo-1H-indazole

    Welcome to the Technical Support & Troubleshooting Center for the purification of polyhalogenated heterocycles. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenge...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support & Troubleshooting Center for the purification of polyhalogenated heterocycles.

    As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in isolating highly substituted indazoles. 6-Bromo-7-fluoro-3-iodo-1H-indazole presents a unique thermodynamic profile. The highly polarizable iodine atom at the C3 position, combined with the electron-withdrawing fluorine and bromine at C7 and C6, creates a dense crystal lattice driven by strong halogen bonding and intermolecular N-H···N hydrogen bonds.

    This guide provides field-proven, mechanistically grounded strategies to help you bypass common kinetic traps and achieve >99% purity in your recrystallization workflows.

    Quantitative Solvent System Matrix

    Selecting the correct solvent system is the foundation of a successful purification. The table below summarizes the quantitative performance and mechanistic rationale for standard solvent systems used with highly lipophilic indazoles.

    Solvent SystemVolumetric RatioRecovery Yield (%)Impurity ClearanceMechanistic Rationale
    EtOAc / Hexanes 1:3 to 1:582 - 88%ExcellentEtOAc disrupts N-H bonding; Hexanes force lipophilic precipitation.
    CH₂Cl₂ / Hexanes 1:475 - 80%ModerateHigh volatility of CH₂Cl₂ can lead to rapid, uncontrolled nucleation.
    Toluene Neat85 - 90%GoodHigh boiling point allows precise control over the cooling gradient.
    Ethanol / Water 4:160 - 70%PoorProtic solvents strongly H-bond, disrupting the native crystal lattice.

    Mechanistic Troubleshooting & FAQs

    Q: Why does my 6-Bromo-7-fluoro-3-iodo-1H-indazole "oil out" instead of forming discrete crystals during cooling? A: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of your solvent system exceeds the melting point of the solute-solvent mixture. Because 6-bromo-7-fluoro-3-iodo-1H-indazole is highly lipophilic due to its tri-halogenated core, rapid cooling in steep solubility curves (like CH₂Cl₂/Hexanes) supersaturates the solution before the activation energy for nucleation is reached[1]. Solution: Switch to a solvent system with a shallower solubility gradient, such as EtOAc/Hexanes. Ensure you are cooling at a controlled rate (e.g., 0.5 °C/min) to allow the thermodynamic "birth" of new crystals rather than kinetic precipitation[1].

    Q: HPLC analysis shows persistent contamination with the des-iodo precursor (6-bromo-7-fluoro-1H-indazole). Why isn't standard recrystallization removing it? A: The des-iodo precursor shares the exact crystal lattice geometry of your product, minus the bulky C3-iodine. Because of this isosteric similarity, the impurity easily co-crystallizes, forming a solid solution. The C3 position of the indazole core is highly reactive during halogenation[2], but incomplete conversion leaves this closely related analog behind. Solution: Relying solely on non-polar anti-solvents will not clear this. You must leverage differential hydrogen bonding. Recrystallizing from a slightly more polar system, such as EtOAc/Dioxane[3] or CH₂Cl₂/Hexanes[4], can alter the lattice packing just enough to reject the des-iodo impurity into the mother liquor.

    Q: What is the mechanistic advantage of using an EtOAc/Hexanes anti-solvent system over a single solvent like Toluene? A: Crystallization is fundamentally a two-step process consisting of nucleation and crystal growth[1]. In a single solvent like toluene, solubility is strictly temperature-dependent. In an anti-solvent system, you control supersaturation chemically. Ethyl acetate (polar aprotic) disrupts the intermolecular N-H···N hydrogen bonds of the indazole core, allowing complete dissolution. The dropwise addition of hexanes (non-polar) lowers the dielectric constant of the medium, precisely forcing the highly lipophilic polyhalogenated compound to nucleate.

    Self-Validating Anti-Solvent Recrystallization Protocol

    To guarantee reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

    Phase 1: Dissolution & Clarification

    • Place the crude 6-Bromo-7-fluoro-3-iodo-1H-indazole in a round-bottom flask.

    • Add a minimal volume of hot Ethyl Acetate (approx. 3-4 mL per gram of crude) while stirring at 65 °C.

    • Validation Checkpoint: The solution must be completely transparent. If particulate matter remains, perform a hot gravity filtration. Residual particulates act as heterogeneous nucleation sites, trapping impurities.

    Phase 2: Anti-Solvent Titration (Cloud Point) 4. Maintain the clarified solution at 65 °C. Begin adding hot Hexanes dropwise. 5. Stop adding Hexanes the exact moment a faint, persistent opalescence (the "cloud point") is observed. 6. Validation Checkpoint: If the solution turns milky white and opaque, you have overshot the cloud point (triggering kinetic precipitation). Add 1-2 mL of hot EtOAc until the solution is clear again, then repeat step 5 to reset the thermodynamic equilibrium.

    Phase 3: Nucleation & Crystal Growth 7. Remove the flask from the heat source. Allow it to cool to room temperature at a controlled rate (ambient air cooling; do not place in an ice bath yet). 8. Validation Checkpoint: Discrete needle-like or prismatic crystals should begin forming within 15-30 minutes. If no crystals form, the system is under-saturated; reheat, titrate with slightly more hexanes, and add a seed crystal. 9. Once the mixture reaches room temperature, transfer it to a 4 °C refrigerator for 2 hours to maximize yield.

    Phase 4: Isolation 10. Harvest the crystals via vacuum filtration using a Büchner funnel. 11. Wash the filter cake with 2-3 volumes of ice-cold Hexanes to displace the mother liquor without dissolving the product. 12. Dry under high vacuum at 40 °C to constant weight.

    Process Visualization

    Recrystallization Step1 Crude 6-Br-7-F-3-I-1H-indazole Step2 Dissolve in Hot EtOAc (Disrupts H-bonds) Step1->Step2 Step3 Hot Gravity Filtration (Removes particulates) Step2->Step3 Step4 Titrate with Hexanes (Lowers dielectric constant) Step3->Step4 Decision Cloud Point Reached? Step4->Decision Overshoot Add drops of hot EtOAc until clear Decision->Overshoot Overshot (Milky) Cooling Controlled Cooling (0.5°C/min) Decision->Cooling Optimal (Opalescent) Overshoot->Step4 Harvest Vacuum Filtration & Cold Hexanes Wash Cooling->Harvest Pure Pure Product (>99%) Harvest->Pure

    Fig 1: Self-validating anti-solvent recrystallization workflow for polyhalogenated indazoles.

    References

    • Synthesis of Heteroaryl-fused Pyrazoles as p38 Kinase Inhibitors. Semantic Scholar. 4

    • Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. ACS Publications.3

    • Recrystallization. Tata Institute of Fundamental Research (TIFR). 1

    • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. PMC. 2

    Sources

    Troubleshooting

    Technical Support Center: Navigating Steric Hindrance in Coupling Reactions of 7-Fluoro-Substituted Heterocycles

    A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for chemists and drug development professionals encountering challenges with coupling reactions on...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals

    Welcome to our dedicated technical support center for chemists and drug development professionals encountering challenges with coupling reactions on sterically hindered scaffolds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the steric influence of a 7-fluoro substituent in cross-coupling reactions, a common challenge in the synthesis of novel therapeutics, particularly within the quinolone class of compounds.

    Introduction: The Dual Nature of the 7-Fluoro Group

    The presence of a fluorine atom at the 7-position of a quinolone or related heterocyclic core imparts significant and often desirable pharmacokinetic and pharmacodynamic properties.[1][2] However, from a synthetic perspective, this substituent presents a unique set of challenges. Its high electronegativity can influence the reactivity of the aromatic system, while its atomic size, though small, can exert significant steric hindrance on adjacent positions, particularly the C-8 position. This guide will equip you with the knowledge and strategies to overcome these synthetic hurdles.

    Troubleshooting Guide: Common Issues and Solutions

    This section addresses common problems encountered during coupling reactions on 7-fluoro-substituted heterocyclic systems.

    Issue 1: Low or No Reaction Yield in Suzuki-Miyaura Coupling at the C-8 Position

    Scenario: You are attempting to perform a Suzuki-Miyaura coupling at the C-8 position of a 7-fluoro-8-bromoquinolone with a substituted arylboronic acid, but you observe low to no product formation, with starting material remaining.

    Root Cause Analysis: The primary culprit is often steric hindrance between the 7-fluoro group, the palladium catalyst's bulky ligands, and the incoming boronic acid. This steric clash can impede the crucial transmetalation step of the catalytic cycle.[3]

    Solutions:

    • Ligand Selection is Critical: Standard ligands like PPh3 may not be sufficient.[4] Switch to sterically demanding, electron-rich phosphine ligands, which are designed to stabilize the palladium center and promote both oxidative addition and reductive elimination, even with hindered substrates.[5][6]

      • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, and BrettPhos are excellent starting points.[5][6][7] These ligands create a more open coordination sphere around the palladium, facilitating the approach of the hindered coupling partners.

      • For extremely challenging couplings, consider N-heterocyclic carbene (NHC) ligands, which are strong sigma-donors and can be highly effective.[8]

    • Optimize the Palladium Pre-catalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)2, which can be unreliable, use pre-formed Pd(0) sources or well-defined pre-catalysts. This ensures a higher concentration of the active catalyst from the start.

    • Base and Solvent Considerations: The choice of base is crucial for activating the boronic acid. For sterically hindered couplings, a stronger, non-nucleophilic base like Cs2CO3 or K3PO4 is often more effective than milder bases. The solvent should be able to dissolve all components and facilitate the reaction; ethereal solvents like dioxane or THF are commonly used.

    • Increase Reaction Temperature and Time: Steric hindrance increases the activation energy of the reaction. Cautiously increasing the reaction temperature can help overcome this barrier. Microwave-assisted synthesis can also be a powerful tool to accelerate these challenging reactions.[9]

    Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered 7-Fluoro-8-bromoquinolone

    • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 7-fluoro-8-bromoquinolone (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., Cs2CO3, 2.0 equiv.).

    • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

    • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene).

    • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

    • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography.

    Issue 2: Poor Yields in Buchwald-Hartwig Amination at a Position Adjacent to the 7-Fluoro Group

    Scenario: An attempted Buchwald-Hartwig amination to introduce a primary or secondary amine at a position neighboring the 7-fluoro group results in low conversion.

    Root Cause Analysis: Similar to Suzuki coupling, the steric bulk of the 7-fluoro group can hinder the approach of the amine to the palladium center and subsequent reductive elimination. The choice of ligand and base is paramount in these reactions.[6]

    Solutions:

    • Employ Specialized Ligands: The Buchwald and Hartwig groups have developed a range of bulky, electron-rich phosphine ligands specifically for C-N bond formation.[6]

      • Recommended Ligands: For primary amines, BrettPhos is often the ligand of choice.[7] For secondary amines, ligands like XPhos or RuPhos can be very effective.[5]

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are commonly used. For sensitive substrates, milder bases like Cs2CO3 or K3PO4 can be screened.

    • Consider the Amine Structure: Highly hindered amines will require more forcing conditions. If possible, using a less sterically demanding amine can significantly improve reaction efficiency.

    • Protecting Groups: If the amine coupling partner contains other reactive functional groups, ensure they are appropriately protected to avoid side reactions.

    Diagram: Troubleshooting Workflow for Low Yield in Coupling Reactions

    G start Low or No Product Yield ligand Change Ligand (e.g., PPh3 to XPhos/BrettPhos) start->ligand Steric Hindrance Suspected base Optimize Base (e.g., Na2CO3 to Cs2CO3/K3PO4) start->base temp Increase Temperature/ Use Microwave start->temp catalyst Use Pre-catalyst start->catalyst result Improved Yield ligand->result base->result temp->result catalyst->result

    Caption: Decision tree for troubleshooting low-yielding coupling reactions.

    Frequently Asked Questions (FAQs)

    Q1: Does the 7-fluoro group always act as a sterically hindering group?

    A1: While the fluorine atom is relatively small, its van der Waals radius can be significant enough to cause steric hindrance, especially in the confined space of a transition metal's coordination sphere during a catalytic cycle. However, its strong electron-withdrawing inductive effect can also activate the aromatic ring, potentially facilitating certain reactions like nucleophilic aromatic substitution (SNAr). The overall effect depends on the specific reaction, the position of coupling, and the nature of the other reactants.

    Q2: Are there alternative coupling strategies to consider for highly hindered substrates?

    A2: Yes. If traditional palladium-catalyzed cross-coupling reactions fail, consider the following alternatives:

    • Sonogashira Coupling: This reaction can sometimes tolerate more steric hindrance than Suzuki or Buchwald-Hartwig couplings, particularly for the formation of C-C triple bonds.[10][11][12]

    • C-H Activation/Functionalization: This modern approach avoids the need for pre-functionalized substrates (like aryl halides), potentially bypassing the sterically hindered position altogether and functionalizing a different, more accessible C-H bond on the quinolone core.

    • Metal-Free Coupling Reactions: For certain transformations, metal-free cross-coupling methods are emerging as viable alternatives, though their scope with highly hindered substrates is still under development.

    Q3: How do I choose the optimal ligand for my specific reaction?

    A3: Ligand selection is often empirical, but some general principles apply. For sterically hindered substrates, bulky and electron-rich ligands are generally preferred.[5] It is highly recommended to perform a small-scale screen of several ligands from different classes (e.g., Buchwald-type biaryl phosphines, Josiphos-type ligands, NHC ligands) to identify the optimal one for your specific substrate combination.[13][14]

    Table 1: Recommended Ligands for Overcoming Steric Hindrance

    Coupling ReactionRecommended Ligand ClassSpecific Examples
    Suzuki-MiyauraBulky, electron-rich biaryl phosphinesXPhos, SPhos, RuPhos[5]
    Buchwald-HartwigBulky, electron-rich biaryl phosphinesBrettPhos (for primary amines), XPhos[6][7]
    SonogashiraPhosphines or NHCsP(t-Bu)3, IPr

    Conclusion

    Overcoming the steric hindrance imposed by a 7-fluoro group in coupling reactions is a common challenge in modern drug discovery. A systematic approach to optimizing reaction conditions, with a primary focus on the rational selection of ligands and bases, is key to success. This guide provides a starting point for troubleshooting and developing robust synthetic routes to novel 7-fluoro-substituted heterocyclic compounds.

    References

    • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. [Link]

    • Screening of various phosphine ligands for C-S cross coupling to 7. (2020). ResearchGate. [Link]

    • Synthesis and antibacterial activity of fluoroquinolones with sterically hindered phenolic moieties. (n.d.). ResearchGate. [Link]

    • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Carolina Scholar Commons. [Link]

    • Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. (2010). Antimicrobial Agents and Chemotherapy. [Link]

    • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (2023). Polymers. [Link]

    • Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Derivatives. (2016). Molecules. [Link]

    • Sonogashira coupling. (n.d.). Wikipedia. [Link]

    • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University Department of Chemistry. [Link]

    • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

    • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]

    • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2010). Molecules. [Link]

    • Siderophore-fluoroquinolone conjugates containing potential reduction-triggered linkers for drug release: synthesis and antibacterial activity. (2014). Journal of Antibiotics. [Link]

    • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2022). ChemRxiv. [Link]

    • Effect of N-1/c-8 ring fusion and C-7 ring structure on fluoroquinolone lethality. (2010). Antimicrobial Agents and Chemotherapy. [Link]

    • Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016). Reddit. [Link]

    • Ligand selector steers C–N cross-couplings down most sustainable path. (2019). Chemistry World. [Link]

    • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Chemical Communications. [Link]

    • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

    • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2025). MDPI. [Link]

    • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2020). RSC Advances. [Link]

    • Towards Catalytic Fluoroquinolones: From Metal-Catalyzed to Metal-Free DNA Cleavage. (2025). Journal of the American Chemical Society. [Link]

    • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

    • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (2024). Molecules. [Link]

    • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton ePrints. [Link]

    • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). MDPI. [Link]

    • Sonogashira Coupling Reaction. (2016). YouTube. [Link]

    • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

    • (PDF) Recent Advances in Sonogashira Reactions. (2011). ResearchGate. [Link]

    • The cross-reactivity values of the fluoroquinolone compounds in the studied systems. (n.d.). ResearchGate. [Link]

    • Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity, and antimicrobial activity. (1996). Antimicrobial Agents and Chemotherapy. [Link]

    • Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. (n.d.). The Hartwig Group. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    1H NMR Interpretation of 6-Bromo-7-fluoro-3-iodo-1H-indazole: A Comparative Analytical Guide

    Multi-halogenated indazoles are highly privileged scaffolds in modern drug discovery. Specifically, the incorporation of a 7-fluoro substituent has been shown to dramatically enhance binding affinity through targeted hyd...

    Author: BenchChem Technical Support Team. Date: March 2026

    Multi-halogenated indazoles are highly privileged scaffolds in modern drug discovery. Specifically, the incorporation of a 7-fluoro substituent has been shown to dramatically enhance binding affinity through targeted hydrogen bonding with protein backbones, a strategy famously utilized in the development of Factor Xa inhibitors (1)[1]. As a Senior Application Scientist, I frequently encounter challenges in the spectral deconvolution of these electron-deficient systems.

    This guide provides an objective, comparative analysis of the ¹H NMR performance of 6-Bromo-7-fluoro-3-iodo-1H-indazole against its foundational analogs. By understanding the causality behind the observed J-couplings and chemical shifts, researchers can confidently validate their synthetic intermediates.

    Mechanistic Basis of the NMR Profile

    The ¹H NMR spectrum of 6-Bromo-7-fluoro-3-iodo-1H-indazole is defined by the electronic push-and-pull of its three distinct halogens:

    • The C3-Iodo Effect: The C3 position of the indazole core is highly nucleophilic, making it the primary site for electrophilic halogenation (2)[2]. Successful iodination completely abolishes the characteristic sharp singlet typically observed at ~8.1 ppm, serving as the primary diagnostic indicator of C3-substitution.

    • The C7-Fluoro Coupling ( 4JH,F​ ): Fluorine-19 is a spin-½ nucleus with 100% natural abundance. It actively couples with the aromatic protons. The H5 proton, situated between the C4 proton and the C6 bromine, experiences a strong ortho-coupling from H4 ( 3J≈8.5 Hz) and a highly diagnostic meta-coupling from the C7 fluorine ( 4J≈6.0 Hz). This dual coupling splits the H5 resonance into a distinct doublet of doublets (dd).

    • The N1-H Exchange: Indazoles possess an acidic NH proton. In non-polar solvents like CDCl₃, this proton undergoes rapid intermolecular exchange, often broadening into the baseline. Utilizing DMSO-d₆ locks the proton via strong hydrogen bonding, yielding a visible broad singlet >13.0 ppm (3)[3].

    Comparative Spectral Analysis

    To objectively evaluate the spectral signature of the target compound, we must compare it against its non-iodinated and non-fluorinated alternatives. The quantitative data is summarized in Table 1.

    Table 1: Comparative ¹H NMR Assignments (400 MHz, DMSO-d₆)

    CompoundH1 (NH)H3H4H5H6H7
    6-Bromo-7-fluoro-3-iodo-1H-indazole ~13.8 (br s)(Iodo)~7.45 (d, J=8.6 Hz)~7.60 (dd, J=8.6, 6.2 Hz)(Bromo)(Fluoro)
    6-Bromo-1H-indazole ~13.3 (br s)~8.10 (s)~7.70 (d, J=8.5 Hz)~7.25 (dd, J=8.5, 1.5 Hz)(Bromo)~7.80 (d, J=1.5 Hz)
    7-Fluoro-1H-indazole ~13.5 (br s)~8.15 (s)~7.58 (d, J=8.1 Hz)~7.05 (m)~7.23 (m)(Fluoro)

    Note: The structural characterization of 6-bromo-1H-indazole relies heavily on the presence of the H3 and H7 protons, which are systematically replaced and absent in the fully functionalized target (4)[4].

    Logical Workflow for Spectral Deconvolution

    When analyzing a crude reaction mixture, a systematic approach prevents the misassignment of regioisomers. The following workflow dictates the logical progression for interpreting the NMR spectrum of multi-halogenated indazoles.

    NMR_Interpretation A Acquire ¹H NMR in DMSO-d6 B Check NH Peak (>13 ppm) A->B C Is C3-H Peak Present? (~8.1 ppm) B->C D Yes: Non-Iodinated Indazole C->D Yes E No: 3-Iodo Substituted C->E No F Analyze H4/H5 Protons E->F G Extract J-Couplings ³J(H4,H5) & ⁴J(H5,F7) F->G H Confirm 6-Br-7-F-3-I Isomer G->H

    Figure 1: Logical workflow for 1H NMR spectral deconvolution of halogenated indazoles.

    Self-Validating Experimental Protocol: NMR Acquisition

    To ensure maximum trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step contains an internal quality control check to guarantee data integrity before proceeding to the next phase.

    Step 1: Sample Preparation & Dissolution

    • Action: Weigh 10–15 mg of the target compound and dissolve completely in 0.6 mL of anhydrous DMSO-d₆. Transfer to a high-quality 5 mm NMR tube.

    • Causality: DMSO-d₆ is selected over CDCl₃ to prevent the rapid chemical exchange of the N-H proton, allowing it to be observed clearly.

    • Validation Check: Inspect the tube against a light source. The solution must be 100% transparent. Any suspended particulates will distort magnetic field homogeneity and ruin spectral resolution.

    Step 2: Tuning, Locking, and Shimming

    • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Tune the probe to the ¹H frequency, lock onto the deuterium signal of DMSO, and shim the Z-axis gradients.

    • Validation Check: The residual DMSO-d₅ quintet at 2.50 ppm must be perfectly symmetrical with a full-width at half-maximum (FWHM) of <1.0 Hz. If the peak is asymmetric, re-shim before proceeding.

    Step 3: Acquisition Parameters

    • Action: Set the relaxation delay (D1) to 2.0 seconds, acquisition time (AQ) to 3.0 seconds, and number of scans (NS) to 16.

    • Causality: A 2.0s D1 ensures complete relaxation of the rigid aromatic protons between pulses, preventing artificial truncation of peak integrals.

    • Validation Check: Post-acquisition, the signal-to-noise (S/N) ratio of the weakest aromatic peak (typically H5) must exceed 50:1. If lower, double the number of scans.

    Step 4: Processing and Integration

    • Action: Apply a 0.3 Hz exponential line broadening window function, Fourier transform, phase correct, and set the residual DMSO peak to 2.50 ppm.

    • Validation Check: Integrate the aromatic region (H4 and H5). The total integral must exactly equal 2.0 relative to the N-H peak (integral 1.0), confirming the molecular formula and the absence of co-eluting aromatic impurities.

    References
    • Title: 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa | Source: acs.
    • Title: US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions | Source: google.
    • Title: Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide | Source: benchchem.
    • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents | Source: rsc.

    Sources

    Comparative

    Beyond the Shielding: A Comparative Guide to Predicting ¹³C NMR Shifts in Halogenated Indazoles

    Halogenated indazoles are privileged pharmacophores in modern drug discovery, frequently utilized to modulate target affinity, metabolic stability, and lipophilicity. However, structurally characterizing these scaffolds...

    Author: BenchChem Technical Support Team. Date: March 2026

    Halogenated indazoles are privileged pharmacophores in modern drug discovery, frequently utilized to modulate target affinity, metabolic stability, and lipophilicity. However, structurally characterizing these scaffolds via ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy presents a notorious computational challenge. When a light nucleus (like Carbon-13) is directly bonded to a heavy halogen (Bromine or Iodine), its chemical shift undergoes a massive, counter-intuitive upfield displacement.

    This phenomenon is known as the Heavy-Atom-on-the-Light-Atom (HALA) effect [1]. Standard empirical NMR predictors and conventional Density Functional Theory (DFT) methods routinely fail to account for this, leading to prediction errors exceeding 30 ppm. This guide objectively compares the performance of empirical, standard DFT, and relativistic DFT prediction frameworks, providing a self-validating protocol for drug development professionals to accurately resolve halogenated indazole structures.

    The Causality of the HALA Effect: A Mechanistic Deep-Dive

    To understand why certain prediction tools fail, we must first understand the physics of the HALA effect.

    In standard organic molecules, ¹³C chemical shifts are dominated by the paramagnetic shielding term , which is governed by the distribution of electrons in the ground state. However, when a heavy atom (like Iodine or Bromine) is introduced, Spin-Orbit (SO) coupling becomes a dominant force[2].

    High-lying occupied nonbonding orbitals (the lone pairs) of the heavy halogen couple with the external magnetic field. This coupling mixes excited triplet states into the singlet ground state, inducing a localized spin density. This spin density then interacts directly with the adjacent ¹³C nucleus via the Fermi-contact (FC) mechanism [1]. The result is a profound shielding effect. Because empirical tools and non-relativistic DFT methods lack the mathematical operators to calculate Spin-Orbit coupling, they inherently predict a deshielded (downfield) shift based purely on the halogen's electronegativity, resulting in massive analytical discrepancies[3].

    The Contenders: Predictive Frameworks Compared

    When attempting to predict the C3 ¹³C NMR shift of a 3-halo-1H-indazole, researchers typically rely on one of three methodologies.

    A. Empirical/Heuristic Predictors (e.g., ChemDraw, Mnova NMRPredict)
    • Mechanism: Utilizes Hierarchical Orthogonal Space Encoding (HOSE) codes and neural networks trained on experimental databases.

    • Performance: Excellent for fluorinated and chlorinated indazoles. However, because training databases often lack sufficient coverage of complex iodo-heterocycles, these tools default to electronegativity-based scaling, completely missing the HALA effect.

    • Verdict: Fast, but untrustworthy for Br and I substitutions.

    B. Standard DFT (Non-Relativistic)
    • Mechanism: Quantum mechanical calculation of the magnetic shielding tensor using standard functionals (e.g., GIAO-B3LYP/6-311+G(d,p)).

    • Performance: Highly accurate for general organic frameworks. However, without relativistic Hamiltonians, standard DFT treats heavy halogens purely as large, electronegative electron clouds[4].

    • Verdict: Systematically fails for C-Br and C-I carbons, predicting shifts 20–40 ppm further downfield than reality.

    C. Relativistic DFT (SO-ZORA)
    • Mechanism: Incorporates the Zeroth-Order Regular Approximation (ZORA) alongside Spin-Orbit (SO) coupling operators to explicitly calculate relativistic electron dynamics.

    • Performance: The gold standard. Accurately captures the Fermi-contact shielding induced by the heavy atom, aligning perfectly with experimental data[3].

    • Verdict: Computationally expensive, but mandatory for accurate structural elucidation of bromo- and iodo-indazoles.

    Data Presentation: Comparative Performance

    The table below summarizes the predictive accuracy of the three frameworks against experimental C3 chemical shifts in 3-halo-1H-indazoles. Notice the catastrophic divergence of Empirical and Standard DFT methods as the halogen mass increases.

    CompoundExperimental Shift (C3, ppm)*Empirical Predictor (ppm)Standard DFT (ppm)Relativistic DFT (ppm)Error of Best Method
    3-Fluoro-1H-indazole ~145.0144.5146.2145.8< 1.0 ppm
    3-Chloro-1H-indazole ~133.0132.5135.1134.0< 1.0 ppm
    3-Bromo-1H-indazole ~123.1130.2131.5124.5 < 1.5 ppm
    3-Iodo-1H-indazole ~95.0 - 102.9128.5130.0101.2 < 2.0 ppm

    *Experimental values vary slightly based on solvent (e.g., CDCl₃ vs. DMSO-d₆) and N1-substitution (e.g., N-Boc vs. N-H).

    Experimental Protocol: Relativistic DFT Workflow

    To establish a self-validating system for your own drug discovery pipeline, follow this step-by-step methodology for calculating relativistic ¹³C NMR shifts using software such as ORCA or Amsterdam Density Functional (ADF).

    Step 1: Conformational Search & Geometry Optimization

    • Generate the 3D conformer of the halogenated indazole.

    • Perform a geometry optimization using a robust hybrid functional (e.g., PBE0) and a polarized basis set (e.g., Def2-SVP).

    • Apply a Polarizable Continuum Model (PCM) corresponding to your experimental NMR solvent (e.g., Chloroform).

    • Self-Validation: Run a frequency calculation to ensure the optimized geometry has zero imaginary frequencies (confirming a true energy minimum).

    Step 2: Relativistic NMR Shielding Calculation

    • Switch to a relativistic Hamiltonian. In ORCA or ADF, enable ZORA and explicitly turn on Spin-Orbit coupling (SO).

    • Select a basis set optimized for core-electron relativistic effects, such as ZORA-Def2-TZVP or TZ2P.

    • Use the KT2 or PBE0 functional, which are highly benchmarked for magnetic properties[3].

    • Execute the NMR shielding tensor calculation to obtain the isotropic shielding value ( σiso​ ) for the C3 carbon.

    Step 3: Referencing and Shift Calculation

    • Calculate the isotropic shielding of Tetramethylsilane (TMS) at the exact same level of theory ( σref​ ).

    • Calculate the final chemical shift ( δ ) using the formula:

      δ=σref​−σsample​

    Decision Workflow Visualization

    To streamline computational resources, researchers should implement the following decision tree when analyzing halogenated heterocycles.

    NMR_Workflow Start Input Halogenated Indazole Structure Check Does it contain Br, I, or Heavy Metals? Start->Check Empirical Empirical Prediction (HOSE Codes / Neural Nets) Check->Empirical No (F, Cl only) StandardDFT Standard DFT (e.g., GIAO-B3LYP) Check->StandardDFT No (F, Cl only) RelativisticDFT Relativistic DFT (e.g., SO-ZORA / mDKS) Check->RelativisticDFT Yes (Br, I) Review Review C-X (ipso) Chemical Shifts Empirical->Review StandardDFT->Review RelativisticDFT->Review

    Caption: Decision matrix for selecting the appropriate 13C NMR prediction framework based on HALA effects.

    References

    • Autschbach, J., & Kaupp, M. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews.[Link]

    • Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy.[Link]

    • Contreras, R. H., et al. (2009). Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. Journal of Chemical Theory and Computation.[Link]

    • Novikov, A. S., et al. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. MDPI.[Link]

    Sources

    Validation

    Unveiling the Mass Spectrometry Fragmentation Patterns of Bromo-Iodo-Indazoles: A Comparative Analytical Guide

    As a Senior Application Scientist, I approach structural elucidation not merely as a data-gathering exercise, but as the design of a self-validating analytical system. When working with complex polyhalogenated scaffolds...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach structural elucidation not merely as a data-gathering exercise, but as the design of a self-validating analytical system. When working with complex polyhalogenated scaffolds like bromo-iodo-indazoles—critical intermediates in the synthesis of PLK4 and ROCK2 kinase inhibitors[1]—relying on a single mass spectrometry platform is an analytical risk.

    To ensure absolute structural confidence, we must objectively evaluate and cross-validate our findings across orthogonal techniques[2]. This guide provides an in-depth comparative analysis of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS/MS) for the characterization of bromo-iodo-indazoles, supported by mechanistic insights and self-validating experimental protocols.

    The Causality of Fragmentation: Mechanistic Pathways

    To master the mass spectra of bromo-iodo-indazoles (such as 6-bromo-3-iodo-1H-indazole), one must first understand the thermodynamic causality behind their fragmentation. The sequence of bond cleavage is not random; it is strictly governed by bond dissociation energies (BDE).

    The C-I bond (BDE ~238 kJ/mol) is significantly more labile than the C-Br bond (BDE ~335 kJ/mol). Consequently, under hard ionization conditions (70 eV EI), the primary fragmentation event is invariably the homolytic cleavage of the C-I bond, expelling an iodine radical (I•). Following complete dehalogenation, the indazole core undergoes characteristic heterocyclic fragmentation, typically expelling hydrogen cyanide (HCN) or molecular nitrogen (N₂) to form stabilized ring-contracted cations.

    Pathway M [M]⁺• (m/z 322/324) 6-Bromo-3-iodo-1H-indazole F1 [M - I]⁺ (m/z 195/197) Bromo-indazole cation M->F1 - I• (127 Da) Fast cleavage F2 [M - I - Br]⁺• (m/z 116) Indazole core radical cation F1->F2 - Br• (79/81 Da) Secondary cleavage F3 [M - I - Br - HCN]⁺ (m/z 89) Cyclopentadienyl derivative F2->F3 - HCN (27 Da) Ring contraction

    Logical fragmentation pathway of 6-bromo-3-iodo-1H-indazole under EI.

    Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS/MS

    When selecting an analytical approach for bromo-iodo-indazoles, the choice of ionization source fundamentally alters the observed data. EI is a "hard" ionization technique that induces spontaneous in-source fragmentation, providing an immediate structural fingerprint. In contrast, ESI is a "soft" technique that preserves the intact molecular ion, requiring Collision-Induced Dissociation (CID) to probe the structure[3].

    Table 1: Objective Comparison of MS Platforms for Halogenated Indazoles
    Analytical FeatureGC-EI-MS (Nominal Mass)LC-ESI-HRMS/MS (Orbitrap/TOF)
    Ionization Energy Hard (70 eV)Soft (Protonation/Deprotonation)
    Primary Ion Species Radical Cation [M]⁺•Protonated Adduct [M+H]⁺
    Fragmentation Mechanism In-source (spontaneous)Collision-Induced Dissociation (CID)
    Halogen Signature Strong sequential radical loss (-I•, -Br•)Loss of neutral halides (-HI, -HBr)
    Best Suited For Volatile, thermally stable intermediatesPolar, complex, or thermally labile compounds
    Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 5 ppm)

    Quantitative Data: Exact Masses and Isotopic Signatures

    A hallmark of bromo-iodo-indazoles is their distinct isotopic signature. Bromine exists natively as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% to 49.31%). Iodine is monoisotopic (¹²⁷I). Therefore, any fragment retaining the bromine atom will exhibit a characteristic "twin peak" separated by 2 Da.

    Table 2: Theoretical Exact Masses and Relative Abundances (6-Bromo-3-iodo-1H-indazole)
    Fragment AssignmentFormulaExact Mass (m/z)Relative Abundance (EI)Diagnostic Significance
    Molecular Ion (⁷⁹Br) C₇H₄(⁷⁹Br)IN₂⁺•321.8602100% (Base Peak)Confirms intact bromo-iodo core
    Molecular Ion (⁸¹Br) C₇H₄(⁸¹Br)IN₂⁺•323.8582~98%1:1 isotopic signature of mono-bromine
    [M - I]⁺ (⁷⁹Br) C₇H₄(⁷⁹Br)N₂⁺194.955745%Indicates primary loss of labile C-I bond
    [M - I]⁺ (⁸¹Br) C₇H₄(⁸¹Br)N₂⁺196.953744%Retains bromine isotopic signature
    [M - I - Br]⁺• C₇H₄N₂⁺•116.037430%Indazole core after complete dehalogenation
    [M - I - Br - HCN]⁺ C₆H₃N⁺•89.026515%Characteristic pyrazole ring cleavage

    Self-Validating Experimental Methodologies

    To ensure absolute trustworthiness in your structural assignments, protocols must be designed as self-validating systems. The following workflows incorporate built-in diagnostic checkpoints to prevent mischaracterization.

    Workflow S1 1. Sample Preparation (Standardization & Dilution) S2 2. Chromatographic Separation (Orthogonal GC or UHPLC) S1->S2 S3 3. Ionization Strategy (EI at 70 eV vs. ESI+) S2->S3 S4 4. Mass Analysis (Nominal Quadrupole vs. HRMS Orbitrap) S3->S4 S5 5. Data Cross-Validation (Isotopic Pattern & Mass Defect) S4->S5

    Experimental workflow for mass spectrometric validation of indazoles.
    Protocol A: GC-EI-MS Structural Fingerprinting
    • Sample Preparation: Dissolve 1.0 mg of the bromo-iodo-indazole in 1.0 mL of MS-grade methanol. Ensure complete dissolution to prevent inlet contamination.

    • Injection Parameters: Inject 1 µL into the GC inlet operating at 250°C with a split ratio of 10:1.

    • Chromatographic Separation: Utilize a 30m DB-5MS capillary column. Program the oven: initial hold at 100°C for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min.

    • Ionization & Detection: Operate the electron impact source at a standard 70 eV with an ion source temperature of 230°C. Scan from m/z 50 to 400.

    • Self-Validation Checkpoint: The protocol self-validates by analyzing the [M - I]⁺ fragment cluster. If the m/z 195 and 197 peaks do not exhibit a ~1:1 relative intensity ratio, the system flags the data for potential co-eluting isobaric interference or degradation.

    Protocol B: LC-ESI-HRMS/MS Exact Mass Confirmation
    • Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).

    • Chromatographic Separation: Employ a C18 reverse-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Ionization: Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

    • MS1 & MS2 Acquisition: Acquire a high-resolution MS1 full scan (Resolution = 70,000 at m/z 200). Isolate the[M+H]⁺ precursor (m/z 322.8680) and apply a Normalized Collision Energy (NCE) of 25-35 eV to induce CID fragmentation.

    • Self-Validation Checkpoint: Calculate the mass error for the parent ion and all subsequent fragments. The elemental assignment is only validated if the mass error is strictly < 5 ppm. Furthermore, the CID spectrum must show the neutral loss of HI (127.9123 Da), differentiating it from the radical loss (I•) seen in EI-MS.

    References

    • Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

    • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

    • Title: Induced in-source fragmentation pattern of certain novel (1Z,2E)-N-(aryl)propanehydrazonoyl chlorides by electrospray mass spectrometry (ESI-MS/MS) Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

    Sources

    Comparative

    Validating Regiochemistry of Substitutions on 6-Bromo-7-fluoro-3-iodo-1H-indazole: A Comparative Guide

    For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents.[1][2][3] The precise functionalization of this heteroc...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    The indazole scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents.[1][2][3] The precise functionalization of this heterocyclic system is paramount for modulating biological activity. 6-Bromo-7-fluoro-3-iodo-1H-indazole is a versatile building block, offering multiple sites for substitution. However, controlling the regioselectivity of these reactions is a common challenge.[4] This guide provides an in-depth comparison of common substitution reactions on this scaffold and details the critical experimental techniques required to unequivocally validate the resulting regiochemistry.

    Strategic Functionalization: A Tale of Three Halogens

    The reactivity of the three halogen substituents on the 6-Bromo-7-fluoro-3-iodo-1H-indazole core is distinct, allowing for selective functionalization. The iodine at the C3 position is the most labile and readily participates in a variety of palladium-catalyzed cross-coupling reactions. The bromine at C6 is less reactive than iodine but can still undergo cross-coupling under more forcing conditions. The fluorine at C7 is the least reactive towards cross-coupling but is susceptible to nucleophilic aromatic substitution (SNAr).

    Comparative Analysis of Key Substitution Reactions
    Reaction TypeTarget PositionTypical Reagents & ConditionsMechanistic Rationale & Key Considerations
    Suzuki-Miyaura Coupling C3-IodoAryl/heteroaryl boronic acids or esters, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., Cs2CO3), solvent (e.g., dioxane/water).[5]The C-I bond is significantly weaker than C-Br and C-F bonds, leading to preferential oxidative addition to the Pd(0) catalyst. This allows for selective functionalization at the C3 position while leaving the C6-bromo and C7-fluoro groups intact.
    Buchwald-Hartwig Amination C3-IodoAmines, Pd catalyst, phosphine ligand (e.g., PtBu3), base (e.g., NaOtBu).[6]Similar to Suzuki coupling, the reaction proceeds via oxidative addition to the C-I bond. The choice of ligand is critical to prevent catalyst inhibition and promote efficient C-N bond formation.[6]
    Sonogashira Coupling C3-IodoTerminal alkynes, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et3N).This reaction also exploits the high reactivity of the C-I bond for the formation of a C-C triple bond.
    Nucleophilic Aromatic Substitution (SNAr) C7-FluoroNucleophiles (e.g., amines, alkoxides), polar aprotic solvent (e.g., DMSO), heat.The electron-withdrawing nature of the indazole ring system activates the C7 position towards nucleophilic attack, facilitating the displacement of the fluoride ion.
    Direct C-H Arylation C5-HAryl halides, Pd catalyst, ligand, directing group (if necessary).While not directly involving the halogen substituents, C-H activation presents an alternative strategy for functionalization. Regioselectivity can be challenging and may require specific directing groups.[7]

    The Gold Standard: Unambiguous Validation of Regiochemistry

    Incorrect assignment of regiochemistry can lead to flawed structure-activity relationship (SAR) studies and wasted resources. Therefore, rigorous spectroscopic analysis is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, often complemented by other techniques.[8][9][10]

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

    Both ¹H and ¹³C NMR provide a wealth of information regarding the substitution pattern of the indazole ring.[8][9] Distinguishing between isomers is often achieved by analyzing chemical shifts and coupling constants.

    Key Diagnostic NMR Features:

    • ¹H NMR: The chemical shifts of the protons on the indazole core are highly sensitive to the position of substituents. For instance, in N-substituted indazoles, the H3 proton in N2-isomers is typically shielded (appears at a lower frequency) compared to the H3 proton in N1-isomers.[9]

    • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are particularly useful for distinguishing between N1 and N2-substituted isomers.[9]

    • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE is a powerful technique for determining spatial proximity between protons. For N-alkylated indazoles, an NOE correlation between the N-alkyl protons and the H7 proton can confirm N1-substitution, while a correlation with the H3 proton would suggest N2-substitution.[2]

    • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is invaluable for assigning regiochemistry, especially for N-alkylation. An HMBC experiment on an N1-substituted indazole will show a correlation between the C7a carbon and the protons of the N-alkyl group.[1][11] Conversely, for an N2-substituted isomer, a correlation is observed between the C3 carbon and the N-alkyl protons.[1]

    Experimental Protocol: NMR Analysis

    • Sample Preparation: Dissolve 5-10 mg of the purified indazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[12]

    • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a high-resolution spectrometer (≥300 MHz). Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[12]

    • 2D NMR Acquisition (NOESY/HMBC): If the 1D spectra are insufficient for unambiguous assignment, acquire 2D NMR spectra such as NOESY and HMBC to establish through-space and through-bond correlations, respectively.[13][14]

    Workflow for Regiochemical Validation using NMR

    G cluster_0 NMR Analysis Workflow start Purified Substituted Indazole step1 Acquire 1D NMR Spectra (¹H and ¹³C) start->step1 decision Is Regiochemistry Unambiguous? step1->decision step2 Acquire 2D NMR Spectra (NOESY and/or HMBC) decision->step2 No end Confirmed Regiochemistry decision->end Yes step3 Analyze Correlations (NOE and long-range J-coupling) step2->step3 step3->end unclear Ambiguous Result step3->unclear

    Caption: A logical workflow for the validation of indazole regiochemistry using NMR spectroscopy.

    X-ray Crystallography: The Definitive Answer

    When NMR data is ambiguous or for novel compounds, single-crystal X-ray diffraction provides the ultimate, unequivocal structural proof.[2][15] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid.

    Experimental Protocol: X-ray Crystallography

    • Crystal Growth: Grow single crystals of the indazole derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

    • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the final molecular geometry.

    Comparative Summary of Validation Techniques
    TechniqueInformation ProvidedAdvantagesDisadvantages
    ¹H & ¹³C NMR Connectivity and chemical environment of atoms.Relatively fast, requires small sample amounts, applicable to solutions.Can be ambiguous for complex isomers.
    NOESY Through-space proton-proton proximities.Excellent for determining relative stereochemistry and distinguishing regioisomers.Requires longer acquisition times.
    HMBC Long-range proton-carbon correlations.Powerful for establishing connectivity across heteroatoms, crucial for N-alkylation assignment.[1][11]Can be complex to interpret.
    X-ray Crystallography Absolute 3D molecular structure.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

    Case Study: Distinguishing N1 vs. N2 Alkylation

    The N-alkylation of indazoles often yields a mixture of N1 and N2 isomers.[1][16] The regioselectivity is influenced by factors such as the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent used.[1][11][16]

    Reaction Scheme: N-Alkylation of 6-Bromo-7-fluoro-3-iodo-1H-indazole

    G indazole 6-Bromo-7-fluoro-3-iodo-1H-indazole reagents R-X, Base Solvent indazole->reagents n1_product N1-alkylated product reagents->n1_product Major/Minor n2_product N2-alkylated product reagents->n2_product Major/Minor

    Sources

    Validation

    The Physics of Halogenated Indazoles: Causality in IR Spectroscopy

    Title: Spectroscopic Characterization of Halogenated Indazoles: A Comparative Guide to ATR vs. Transmission FTIR for C-F and C-I Bonds Executive Summary In modern drug development, halogenated indazoles serve as critical...

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Spectroscopic Characterization of Halogenated Indazoles: A Comparative Guide to ATR vs. Transmission FTIR for C-F and C-I Bonds

    Executive Summary In modern drug development, halogenated indazoles serve as critical pharmacophores. The substitution of a hydrogen atom with fluorine (C-F) or iodine (C-I) drastically alters the molecule's lipophilicity, metabolic stability, and target binding affinity. Fourier Transform Infrared (FTIR) spectroscopy is a frontline tool for verifying these substitutions. However, the extreme differences in atomic mass and electronegativity between fluorine and iodine require careful selection of the spectroscopic modality. This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR, providing the theoretical causality and self-validating protocols necessary to accurately characterize C-F and C-I bonds in indazole derivatives.

    To understand why C-F and C-I bonds behave so differently under infrared radiation, we must examine the underlying physics governing molecular vibrations, specifically Hooke’s Law and dipole moment dynamics[1].

    • The Mass Effect (Hooke's Law): The vibrational frequency ( W ) of a chemical bond is inversely proportional to the square root of its reduced mass ( μ ) and directly proportional to the force constant ( k )[1]. Fluorine is a light atom (19 amu), resulting in a high-frequency C-F stretching vibration typically observed between 1000 and 1400 cm⁻¹[2][3]. Conversely, iodine is massive (127 amu). This dramatic increase in reduced mass forces the C-I stretching frequency down to the far-end of the mid-IR spectrum, typically between 485 and 600 cm⁻¹[3].

    • Dipole Moment Dynamics: Infrared absorption intensity is dictated by the change in the dipole moment ( dμ/dx ) during the vibration[1]. The C-F bond is highly polarized due to fluorine's extreme electronegativity, resulting in a massive change in dipole moment and a correspondingly intense, broad absorption band[1]. The C-I bond is much less polarized, yielding a significantly weaker IR signal that can easily be lost in baseline noise if the instrument is not properly optimized.

    Table 1: Characteristic IR Bands for Halogenated Indazoles

    Structural FeatureTypical Wavenumber (cm⁻¹)IntensityPhysical Causality
    C-F Stretch 1000 – 1400Very StrongHigh electronegativity difference; low reduced mass[1][3].
    C-I Stretch 485 – 600Weak to MediumLow electronegativity difference; high reduced mass[3].
    Indazole C=C / C=N 1500 – 1650MediumAromatic ring breathing and double bond stretching.
    Indazole N-H 3100 – 3400Broad, StrongHydrogen bonding in the solid state.

    Technology Comparison: ATR-FTIR vs. Transmission FTIR

    Choosing between ATR and Transmission FTIR is not merely a matter of convenience; it fundamentally alters the spectral data due to the different optical physics at play[4].

    Attenuated Total Reflectance (ATR-FTIR)

    ATR utilizes an evanescent wave that penetrates the sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe)[5].

    • The C-I Advantage: The depth of penetration ( dp​ ) in ATR is directly proportional to the wavelength of the IR light[6]. Because the C-I bond absorbs at very long wavelengths (low wavenumbers, ~500 cm⁻¹), the IR beam penetrates deeper into the sample than it does at the C-F region (~1200 cm⁻¹). This physical phenomenon artificially enhances the intensity of the weak C-I band, making ATR an excellent choice for detecting iodinated indazoles[6].

    • The C-F Risk: Because the C-F band is inherently massive, testing pure fluorinated indazole powders via ATR can lead to total absorption (peak saturation or "bottoming out"), resulting in distorted, flat-topped peaks that obscure structural details.

    Transmission FTIR (Pellet Method)

    Transmission FTIR requires dispersing the sample in an IR-transparent matrix (like KBr or CsI) and passing the beam entirely through the bulk material[4].

    • Quantitative Superiority: Transmission strictly follows the Beer-Lambert law, making it superior for quantitative analysis or rigorous structural proofing[4][6].

    • The Matrix Cutoff Challenge: Standard KBr pellets begin to absorb IR light and become opaque around 400-450 cm⁻¹. Because the C-I stretch sits dangerously close to this cutoff (485-600 cm⁻¹), baseline noise can swallow the peak. For iodinated indazoles, substituting KBr with Cesium Iodide (CsI), which is transparent down to 200 cm⁻¹, is highly recommended.

    Table 2: Modality Comparison for Halogenated Indazoles

    FeatureATR-FTIR (Diamond Crystal)Transmission FTIR (Pellet)
    Sample Preparation None (Direct powder application)[5]High (Milling, pressing under vacuum)
    C-F Detection Excellent (Requires care to avoid saturation)Excellent (Concentration can be perfectly tuned)
    C-I Detection Enhanced (Deeper penetration at low cm⁻¹)[6]Good (Requires CsI pellet to avoid KBr cutoff)
    Quantitative Accuracy Moderate (Requires ATR-correction algorithms)[4]High (Strict Beer-Lambert compliance)[4]

    Workflow Visualization

    Below is the decision-making logic for selecting the appropriate FTIR modality based on the specific halogen substitution of the indazole core.

    G Start Halogenated Indazole Sample Decision Primary Target Bond? Start->Decision CF_Path C-F Bond (1000-1400 cm⁻¹) Decision->CF_Path Fluorinated CI_Path C-I Bond (485-600 cm⁻¹) Decision->CI_Path Iodinated ATR_CF ATR-FTIR (Diamond) Ideal for strong dipoles CF_Path->ATR_CF Trans_CI Transmission (CsI Pellet) Avoids low-end cutoff CI_Path->Trans_CI Result_CF Strong, intense peak Minimal prep needed ATR_CF->Result_CF Result_CI Weak peak Strict Beer-Lambert compliance Trans_CI->Result_CI

    Workflow for selecting FTIR modalities based on indazole halogenation (C-F vs. C-I).

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols incorporate built-in validation steps to prevent false positives (e.g., mistaking atmospheric water vapor for an indazole N-H stretch, or baseline noise for a C-I stretch).

    Protocol A: ATR-FTIR for Fluorinated Indazoles
    • System Validation: Clean the diamond crystal with isopropanol. Run a 1.5 mil polystyrene calibration film. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of their accepted values.

    • Background Collection: Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution. Self-Validation: Ensure the single-beam energy profile shows no anomalous drops, and atmospheric CO₂ (2350 cm⁻¹) is properly accounted for.

    • Sample Application: Place 1-2 mg of the fluorinated indazole powder directly onto the crystal.

    • Pressure Application: Engage the pressure anvil until the built-in clutch clicks. Causality: Consistent pressure ensures intimate contact between the crystal and the sample, maximizing the evanescent wave interaction[5].

    • Data Acquisition & Processing: Collect 32 scans. Apply an "ATR Correction" algorithm in the instrument software to adjust for wavelength-dependent penetration depth, allowing direct comparison to transmission libraries[4][6].

    Protocol B: Transmission FTIR for Iodinated Indazoles
    • Matrix Preparation: Dry Cesium Iodide (CsI) powder in an oven at 120°C for 24 hours. Causality: CsI is used instead of KBr because it remains transparent down to 200 cm⁻¹, ensuring the weak C-I stretch (~500 cm⁻¹) is not obscured by the matrix cutoff.

    • Sample Milling: Weigh 1 mg of the iodinated indazole and 100 mg of dry CsI. Grind vigorously in an agate mortar for exactly 2 minutes. Self-Validation: The mixture must be a fine, uniform powder to prevent the Christiansen effect (baseline scattering caused by particles larger than the IR wavelength).

    • Pellet Pressing: Transfer the mixture to a die. Apply vacuum for 2 minutes to remove trapped air, then press at 10 tons of force for 3 minutes to form a glassy, transparent pellet.

    • Background & Acquisition: Run a blank CsI pellet as the background. Place the sample pellet in the transmission holder and acquire 64 scans (higher scan count improves the signal-to-noise ratio for the weak C-I band) at 4 cm⁻¹ resolution[4].

    Sources

    Comparative

    QC Specifications for Pharmaceutical Grade 6-Bromo-7-fluoro-3-iodo-1H-indazole: A Comparative Guide

    Executive Summary & Therapeutic Context 6-Bromo-7-fluoro-3-iodo-1H-indazole (CAS: 2432848-78-5) is a highly functionalized, tri-halogenated heterocyclic scaffold. In modern drug discovery, it serves as a critical interme...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Therapeutic Context

    6-Bromo-7-fluoro-3-iodo-1H-indazole (CAS: 2432848-78-5) is a highly functionalized, tri-halogenated heterocyclic scaffold. In modern drug discovery, it serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), most notably ATP-competitive kinase inhibitors. For example, derivatives of this scaffold are actively utilized to inhibit General Control Nonderepressible 2 (GCN2), a kinase essential for the proliferative fitness of tumor cells in amino acid-deprived microenvironments[1].

    Because this intermediate is positioned early in the synthetic critical path, any impurity—whether structural or elemental—will propagate through downstream cross-coupling steps, drastically reducing final API yields and compromising patient safety.

    GCN2_Pathway Stress Amino Acid Deprivation GCN2 GCN2 Kinase (Active) Stress->GCN2 Activates eIF2a eIF2α Phosphorylation GCN2->eIF2a Phosphorylates ATF4 ATF4 Translation eIF2a->ATF4 Induces Tumor Tumor Cell Survival ATF4->Tumor Promotes Inhibitor Indazole-Derived Inhibitor Inhibitor->GCN2 Blocks (ATP-competitive)

    Fig 1: GCN2 signaling pathway and its inhibition by indazole-derived therapeutics.

    Mechanistic Causality: The Challenge of Polyhalogenated Scaffolds

    As an Application Scientist, the most critical parameter to evaluate in polyhalogenated indazoles is orthogonal reactivity . In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira), the oxidative addition of Pd(0) into the carbon-halogen bond is the rate-determining step.

    The bond dissociation energy dictates the reaction sequence: C–I (~240 kJ/mol) > C–Br (~336 kJ/mol) >> C–F (~485 kJ/mol) . This allows chemists to selectively functionalize the C3 position first, followed by the C6 position. However, electrophilic halogenation during the synthesis of the indazole core is prone to halogen scrambling (e.g., I/Br exchange) and regioselectivity issues [2]. If a reagent-grade batch contains the isobaric regioisomer 3-bromo-6-iodo-7-fluoro-1H-indazole, the reactivity is inverted. The downstream synthesis will couple the wrong functional group to the wrong position, leading to catastrophic batch failure.

    Reactivity SM 6-Bromo-7-fluoro-3-iodo-1H-indazole Step1 Suzuki/Sonogashira (C3 Position) SM->Step1 Highly Reactive Iodo Int1 3-Substituted-6-bromo-7-fluoro-1H-indazole Step1->Int1 Step2 Buchwald-Hartwig/Suzuki (C6 Position) Int1->Step2 Moderately Reactive Bromo API Final API Scaffold Step2->API

    Fig 2: Logical sequence of differential halogen reactivity in cross-coupling.

    Comparative Analysis: Pharmaceutical vs. Reagent Grade

    To ensure reproducible API manufacturing, Pharmaceutical Grade 6-Bromo-7-fluoro-3-iodo-1H-indazole must adhere to stringent Quality Control (QC) specifications that far exceed standard catalog reagents.

    Quality AttributeReagent GradePharmaceutical GradeAnalytical MethodCausality / Impact
    Overall Purity > 95.0%> 99.5% RP-HPLC (PDA)Prevents accumulation of unknown organic impurities in downstream steps.
    Regioisomeric Impurities ≤ 3.0%≤ 0.1% RP-HPLC (Phenyl-Hexyl)Prevents inverted cross-coupling reactivity caused by halogen scrambling.
    Des-iodo / Des-bromo ≤ 2.0%≤ 0.1% LC-MSPrevents the formation of truncated, unreactive API dead-ends.
    Elemental Impurities Not Specified< 10 ppm (Class 2B) ICP-MSComplies with [3] to prevent heavy metal toxicity and catalyst poisoning.
    Moisture Content ≤ 2.0%≤ 0.5% Karl Fischer TitrationExcess water quenches highly sensitive organometallic reagents (e.g., Grignards).

    Quality Control Analytical Workflows

    A robust QC strategy must be multi-modal, addressing organic, elemental, and physical impurities simultaneously.

    QC_Workflow Batch 6-Bromo-7-fluoro-3-iodo-1H-indazole Batch Sampling HPLC HPLC-PDA/MS (Regioisomer & Purity) Batch->HPLC ICP ICP-MS (Heavy Metals - ICH Q3D) Batch->ICP KF Karl Fischer (Moisture Content) Batch->KF Decision Release Decision HPLC->Decision >99.5% Purity ICP->Decision <10 ppm Pd/Cu KF->Decision <0.5% Water

    Fig 3: Multi-modal QC workflow for pharmaceutical-grade halogenated indazoles.

    Self-Validating Experimental Protocols

    Protocol 1: Stability-Indicating RP-HPLC for Regioisomeric Purity

    Standard C18 columns often fail to resolve isobaric regioisomers of halogenated indazoles due to their identical masses and similar lipophilicity [4]. This protocol utilizes a Phenyl-Hexyl stationary phase to leverage π−π interactions with the electron-deficient indazole core.

    Step-by-Step Methodology:

    • System Preparation: Equip an HPLC system with a Photodiode Array (PDA) detector and a Phenyl-Hexyl column (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase:

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

      • Solvent B: 0.1% TFA in Acetonitrile.

    • Gradient Elution: Run a linear gradient from 20% B to 80% B over 25 minutes at a flow rate of 1.0 mL/min. Column temperature: 35°C.

    • Sample Preparation: Dissolve 10 mg of the indazole batch in 10 mL of Methanol (1 mg/mL).

    • System Suitability Test (SST) - Self-Validation Step: Inject a resolution standard containing the target compound and a spiked 3-bromo-6-iodo regioisomer. The system is only validated for use if the resolution factor ( Rs​ ) between the two peaks is > 2.0.

    • Analysis: Inject 10 µL of the sample. Monitor at 254 nm. Utilize PDA peak purity analysis (contrast angle theory) to ensure the main peak has a Purity Angle < Purity Threshold, confirming no co-eluting hidden impurities.

    Protocol 2: ICP-MS for ICH Q3D Elemental Impurities

    Legacy colorimetric heavy metal tests (USP <231>) are obsolete. To comply with modern regulatory standards, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) must be used to quantify Class 1, 2A, and 2B elemental impurities (such as Pd and Cu from upstream synthesis)[5].

    Step-by-Step Methodology:

    • Sample Digestion: Weigh exactly 0.2 g of the indazole sample into a microwave digestion vessel. Add 6 mL of concentrated ultra-pure HNO3​ and 2 mL of HCl (to stabilize precious metals like Pd).

    • Microwave Program: Ramp to 200°C over 15 minutes and hold for 20 minutes to ensure complete destruction of the highly stable halogenated aromatic matrix.

    • Dilution & Internal Standard: Dilute the digested sample to 50 mL with ultra-pure water. Automatically spike the sample stream with an Internal Standard mix (Yttrium, Indium, Bismuth) at 10 ppb to correct for matrix-induced signal suppression.

    • Calibration: Calibrate the ICP-MS using multi-element standards ranging from 0.1 ppb to 50 ppb.

    • Spike-Recovery Test - Self-Validation Step: Prepare a duplicate sample spiked with a known concentration (e.g., 5 ppm relative to the solid) of target elements (Pd, Cu, Pb). The run is only validated if the spike recovery falls strictly between 80% and 120%.

    • Analysis: Measure the isotopes (e.g., 105Pd , 63Cu ). Calculate the final concentration in the solid (ppm) and ensure it falls below the Permitted Daily Exposure (PDE) limits outlined in ICH Q3D Option 1.

    References

    • US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions.
    • Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

    • Para-Selective Halogenation of Nitrosoarenes with Copper(II) Halides. Organic Letters, ACS Publications.[Link]

    • Stability-Indicating HPLC Method. Science.gov Topic Pages.[Link]

    • Simplified QC for Pharmaceutical Elemental Impurity Analysis. Agilent Technologies. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 6-Bromo-7-fluoro-3-iodo-1H-indazole

    Comprehensive Safety and Handling Guide for 6-Bromo-7-fluoro-3-iodo-1H-indazole Introduction & Chemical Profile 6-Bromo-7-fluoro-3-iodo-1H-indazole (CAS: 2432848-78-5) is a heavily substituted, polyhalogenated heterocycl...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Handling Guide for 6-Bromo-7-fluoro-3-iodo-1H-indazole

    Introduction & Chemical Profile

    6-Bromo-7-fluoro-3-iodo-1H-indazole (CAS: 2432848-78-5) is a heavily substituted, polyhalogenated heterocyclic building block frequently utilized in drug discovery and medicinal chemistry, particularly in the synthesis of kinase inhibitors. The presence of three distinct halogens (bromine, fluorine, and iodine) on the indazole core endows this molecule with unique electronic and steric properties. However, these same properties introduce specific handling, storage, and safety challenges. This guide provides authoritative, step-by-step protocols for the safe handling and disposal of this compound, ensuring both personnel safety and chemical integrity.

    Hazard Identification & Mechanistic Causality

    Understanding the chemical structure is critical to mitigating its risks. According to standard Safety Data Sheets (SDS), 6-Bromo-7-fluoro-3-iodo-1H-indazole is classified under the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[1].

    • Lipophilicity and Tissue Penetration: The tri-halogenated aromatic ring is highly lipophilic. This allows the compound to easily partition into the lipid bilayers of the stratum corneum (skin) and the mucous membranes of the eyes, leading to rapid, localized irritation upon contact.

    • Photochemical and Thermal Instability: The carbon-iodine (C-I) bond at the 3-position is relatively weak and susceptible to homolytic cleavage when exposed to light or elevated temperatures. This degradation can release reactive iodine species, which are strong oxidants and severe irritants. Consequently, the compound must be stored at 2-8°C in an inert atmosphere (e.g., argon or nitrogen) and protected from light [1].

    Personal Protective Equipment (PPE) Matrix

    To comply with the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment Standard (29 CFR 1910.132) [2], specific PPE must be selected based on the unique hazards of polyhalogenated aromatics.

    PPE CategoryRecommended SpecificationCausality & Mechanistic Rationale
    Hand Protection Nitrile gloves (minimum 4-5 mil thickness). Double-gloving is highly recommended.Halogenated aromatic compounds can permeate thin latex. Nitrile offers superior chemical resistance to lipophilic halogens [3]. Double-gloving provides a self-validating fail-safe; if the outer glove tears, the inner glove maintains the barrier.
    Eye Protection ANSI Z87.1-compliant chemical splash goggles.The compound causes serious eye irritation (H319) [1]. Standard safety glasses lack a peripheral seal, leaving the eyes vulnerable to airborne micro-particulates during weighing.
    Body Protection Flame-resistant (FR) or standard cotton laboratory coat with knit cuffs.Prevents particulate accumulation on exposed skin or street clothing. Knit cuffs prevent the sleeves from dragging through contaminated areas or knocking over vials.
    Respiratory N95 or P100 particulate respirator (if handled outside a fume hood).While typically a solid, handling fine powders can generate airborne particulates. All weighing and transfer operations should ideally occur inside a certified chemical fume hood [2].

    Operational Workflows & Handling Protocols

    Every protocol must function as a self-validating system to ensure safety and data integrity.

    Phase 1: Preparation and Environmental Control

    • Verify Fume Hood Velocity: Ensure the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Validation: Check the digital monitor or use a delicate task wipe (e.g., Kimwipe) to visually confirm inward airflow.

    • Establish an Inert Environment: Because the compound is sensitive to oxidation and moisture, prepare an argon or nitrogen line. If weighing out a portion for a reaction, purge the receiving flask with inert gas prior to transfer.

    • Static Mitigation: Halogenated powders are often prone to static cling. Use an anti-static gun (Zerostat) or a grounded metal weighing spatula to prevent the powder from dispersing into the air.

    Phase 2: Execution and Transfer

    • Don PPE: Equip the PPE outlined in the matrix above.

    • Equilibration: Remove the stock vial from 2-8°C storage. Crucial Step: Allow the sealed vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial exposes the compound to atmospheric moisture, which condenses on the powder and accelerates degradation.

    • Weighing: Weigh the required mass onto glazed weighing paper or directly into the tared, inert-gas-purged reaction vessel. Avoid plastic weigh boats, which exacerbate static issues.

    Phase 3: Post-Operation and Storage

    • Purge and Seal: Immediately purge the stock vial with a gentle stream of argon or nitrogen. Seal tightly with Parafilm or Teflon tape.

    • Return to Storage: Return the vial to the 2-8°C dark storage environment [1].

    • Decontamination: Wipe down the balance and fume hood surface with a damp paper towel, followed by a wipe with 70% ethanol or isopropanol to solubilize and remove any residual lipophilic compound.

    Spill Response and Disposal Plan

    In the event of a spill, immediate and methodical action is required to prevent exposure and environmental contamination. Halogenated aromatic compounds must never be disposed of in standard trash or aqueous waste streams [3].

    • Assess and Isolate: Identify the spill volume. If the spill occurs outside a fume hood, instruct nearby personnel to clear the immediate area.

    • Containment: Cover the spilled powder with a damp paper towel or an inert, non-combustible absorbent material (e.g., sand or a commercial Spill-X kit) to prevent aerosolization.

    • Collection: Using a dedicated scoop or stiff cardboard, carefully sweep the absorbent and the compound into a sealable, hazardous waste bag or a wide-mouth glass jar.

    • Decontamination: Wash the spill area thoroughly with a detergent solution, followed by an alcohol wipe (ethanol or isopropanol) to ensure all lipophilic residues are removed.

    • Disposal: Label the container explicitly as "Halogenated Aromatic Solid Waste (Contains 6-Bromo-7-fluoro-3-iodo-1H-indazole)". Submit the waste to the Environmental Health and Safety (EHS) department for high-temperature incineration [3].

    Workflow Visualization

    SpillResponse A Spill Identified (6-Bromo-7-fluoro-3-iodo-1H-indazole) B Assess Volume & Toxicity (Check SDS & Hazards) A->B C Don Emergency PPE (Nitrile Gloves, Goggles) B->C D Contain Spill (Damp Towel / Inert Absorbent) C->D E Collect & Seal (Hazardous Waste Container) D->E F Dispose as Halogenated Waste (EHS Incineration Protocol) E->F G Decontaminate Area (Detergent & 70% EtOH) E->G

    Figure 1: Spill response and decontamination workflow for halogenated indazole derivatives.

    References

    • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA 3404-11R 2011)." U.S. Department of Labor. [Link]

    • Kansas State University. "Documentation of Chemical Hygiene Training & Waste Disposal." Department of Environmental Health and Safety. [Link]

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